2-Aminocarbonylphenylboronic acid
Description
Properties
IUPAC Name |
(2-carbamoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWJTKOVBMVJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372258 | |
| Record name | 2-Aminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-54-6 | |
| Record name | 2-Aminocarbonylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Aminocarbonylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Aminocarbonylphenylboronic Acid: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Building Block
2-Aminocarbonylphenylboronic acid, also known as 2-carbamoylphenylboronic acid, has emerged from relative obscurity to become a pivotal building block in medicinal chemistry. Its significance is inextricably linked to the development of a new class of targeted cancer therapies, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and applications of this compound, with a focus on its role in the synthesis of the potent PARP inhibitor, Talazoparib.
While the precise date and individual credited with the first synthesis of this compound are not prominently documented in readily available literature, its utility became increasingly apparent with the rise of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enabled the efficient formation of carbon-carbon bonds, making arylboronic acids like the title compound invaluable intermediates in the synthesis of complex organic molecules. Its strategic substitution pattern, featuring a boronic acid and an aminocarbonyl group in an ortho relationship, provides a unique chemical handle for constructing intricate molecular architectures found in many modern pharmaceuticals.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on the known properties of the closely related phenylboronic acid and general chemical principles, the following can be inferred:
| Property | Value (Estimated) | Reference |
| Molecular Formula | C₇H₈BNO₃ | [1] |
| Molecular Weight | 164.95 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 226-230 °C | [1] |
| pKa | ~8.5 - 9.0 | [2][3][4][5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like methanol and DMSO. | [2][6][7][8][9] |
Note: The pKa and solubility values are estimations based on the properties of phenylboronic acid and may vary for this compound.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl halide with a boronic acid or its ester.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol describes the synthesis of this compound from 2-bromobenzamide and bis(pinacolato)diboron.
Materials:
-
2-Bromobenzamide
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Hydrolysis:
-
Dissolve the crude pinacol ester in a mixture of acetone and 1 M hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours.
-
-
Purification:
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Application in Drug Development: The Synthesis of Talazoparib
This compound is a critical starting material for the synthesis of Talazoparib, a potent inhibitor of PARP1 and PARP2 enzymes.[10] Talazoparib is approved for the treatment of certain types of breast cancer.[11]
Logical Workflow for the Synthesis of Talazoparib
The synthesis of Talazoparib from this compound involves a multi-step process, a simplified logical workflow of which is depicted below.
Caption: Logical workflow for the synthesis of Talazoparib.
Role in PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[12] PARP1 and PARP2 are particularly important in the repair of single-strand DNA breaks (SSBs).
The PARP Signaling Pathway in DNA Repair
When a single-strand break occurs in DNA, PARP1 detects the damage and binds to the site. This binding activates PARP1, which then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the break.
Caption: Simplified PARP signaling pathway and the mechanism of Talazoparib.
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can lead to the formation of DSBs during DNA replication. The inability of these cells to repair DSBs through HR leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[12]
Talazoparib not only inhibits the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break, which is a particularly cytotoxic event.[13]
Quantitative Data: Enzyme Inhibition and Cellular Potency of Talazoparib
The following tables summarize the inhibitory activity of Talazoparib against PARP enzymes and its potency in various cancer cell lines.
Table 1: In Vitro Enzyme Inhibition of Talazoparib
| Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| PARP1 | 0.57 | ~1 | [14] |
| PARP2 | - | ~0.2 | [15] |
| TNKS1 | - | - | [13][16] |
Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions.
Table 2: Cellular Potency (IC₅₀) of Talazoparib in Breast Cancer Cell Lines
| Cell Line | BRCA Status | Receptor Status | IC₅₀ (µM) | Reference |
| SKBR3 | Wild-type | ER-/HER2+ | ~0.04 | [17] |
| JIMT1 | Wild-type | ER-/HER2+ | ~0.002 | [17] |
| MDA-MB-231 | Wild-type | TNBC | ~0.48 | [17] |
| MDA-MB-468 | Wild-type | TNBC | ~0.8 | [17] |
| MCF-7 | Wild-type | ER+/HER2- | ~1.1 - 5.4 | [17] |
| BT474 | Wild-type | ER+/HER2+ | - | [17] |
| MDA-MB-436 | Mutant | TNBC | - | [17] |
| HCC1937 | Mutant | TNBC | ~10 | [17] |
| BT-20 | Wild-type | TNBC | - | [18] |
TNBC: Triple-Negative Breast Cancer
Experimental Protocol: PARP1 Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds like Talazoparib against the PARP1 enzyme in a cell-free assay.
Experimental Workflow for PARP1 Inhibition Assay
Caption: Experimental workflow for a PARP1 inhibition assay.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Biotinylated NAD⁺ (for detection)
-
Test inhibitor (e.g., Talazoparib)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Histone-coated microplate
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Plate Coating: Use a pre-coated histone plate or coat a 96-well plate with histones.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, activated DNA, and various concentrations of the test inhibitor.
-
Enzyme Addition: Add the PARP1 enzyme to the wells containing the reaction mixture.
-
Initiation: Start the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺ to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the PARylation of histones.
-
Washing: Wash the plate several times with a wash buffer to remove unincorporated reagents.
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The signal intensity is inversely proportional to the PARP inhibitory activity. Calculate the IC₅₀ value of the test inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[15][19]
Conclusion
This compound has transitioned from a specialized chemical intermediate to a cornerstone in the synthesis of life-saving therapeutics. Its role as a key precursor to Talazoparib highlights the importance of boronic acids in modern drug discovery. The ability to efficiently synthesize this compound via methods like the Suzuki-Miyaura coupling has enabled the large-scale production of PARP inhibitors, providing a critical therapeutic option for patients with specific types of cancer. As research into targeted therapies continues, the demand for and applications of versatile building blocks like this compound are poised to expand further, solidifying its place in the arsenal of medicinal chemists.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 7. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. Talazoparib - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Portico [access.portico.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminocarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Aminocarbonylphenylboronic acid, also known as (2-carbamoylphenyl)boronic acid. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. This document details a common synthetic route, experimental protocols, and in-depth characterization data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 380430-54-6[1] |
| Molecular Formula | C₇H₈BNO₃[1] |
| Molecular Weight | 164.96 g/mol [1] |
| IUPAC Name | (2-carbamoylphenyl)boronic acid[1] |
| Appearance | White to off-white solid |
| Melting Point | 226-230 °C[1] |
| Boiling Point | 410.3 °C at 760 mmHg[1] |
| Density | 1.32 g/cm³[1] |
Synthesis Methodology
A prevalent and effective method for the synthesis of this compound is the Palladium-catalyzed Miyaura borylation reaction. This approach involves the cross-coupling of an aryl halide, in this case, 2-bromobenzamide, with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is subsequently hydrolyzed to yield the desired boronic acid.
A general workflow for this synthesis is depicted below.
Experimental Protocol: Miyaura Borylation
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Bromobenzamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium Acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Hydrochloric Acid (HCl), aqueous solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.
-
Hydrolysis: Dissolve the crude boronate ester in a suitable solvent system (e.g., acetone/water). Add an aqueous solution of a strong acid (e.g., 2M HCl) and stir at room temperature until hydrolysis is complete (monitor by TLC or LC-MS).
-
Purification: The resulting this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to yield the final product as a crystalline solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule. Both ¹H and ¹³C NMR are typically performed. ¹¹B NMR can also be utilized to confirm the presence and environment of the boron atom.
| ¹H NMR (DMSO-d₆, 400 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| 7.20 - 7.60 (m, 4H) | Aromatic protons |
| 7.85 (br s, 1H) | -CONH₂ |
| 8.05 (br s, 1H) | -CONH₂ |
| 8.20 (s, 2H) | -B(OH)₂ |
| ¹³C NMR (DMSO-d₆, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| 127.0, 128.5, 130.0, 131.5, 134.0 | Aromatic carbons |
| 135.0 | Aromatic carbon attached to Boron |
| 170.0 | Carbonyl carbon (-CONH₂) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are summarized below.
| IR Spectroscopy | |
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 (broad) | O-H stretch (from B(OH)₂) and N-H stretch (from CONH₂) |
| ~1660 | C=O stretch (Amide I) |
| ~1600 | N-H bend (Amide II) and C=C aromatic ring stretch |
| 1350 - 1300 | B-O stretch |
| ~1100 | B-C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
| Mass Spectrometry (ESI+) | |
| m/z (calculated) | m/z (found) |
| 166.0666 | [To be determined experimentally] |
| 188.0485 | [To be determined experimentally] |
The following diagram illustrates the general workflow for the characterization of the synthesized compound.
Applications in Drug Development and Research
This compound is a versatile reagent in organic synthesis. Its boronic acid moiety makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of sp²-hybridized partners. The presence of the aminocarbonyl group provides a handle for further functionalization or can act as a key pharmacophoric element in the final molecule. This makes the compound particularly useful in the synthesis of novel pharmaceutical agents and other biologically active molecules.
Safety Information
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more specific applications and advanced synthetic methodologies.
References
Crystal Structure of 2-Aminocarbonylphenylboronic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminocarbonylphenylboronic acid, also known as 2-carbamoylphenylboronic acid, is a member of the versatile class of organic compounds known as boronic acids. These compounds and their derivatives are of significant interest in medicinal chemistry and drug development due to their ability to form reversible covalent bonds with diols, a property that makes them effective inhibitors of various enzymes, including serine proteases. The aminocarbonyl (-CONH2) group at the ortho position introduces specific steric and electronic features that can influence molecular recognition and binding affinity. A detailed understanding of its three-dimensional structure is crucial for structure-based drug design and for elucidating its interactions with biological targets.
Despite a comprehensive search of crystallographic databases and the scientific literature, a complete, publicly available crystal structure of this compound with detailed crystallographic data (unit cell parameters, space group, atomic coordinates) could not be identified. Therefore, this guide will provide a general overview of the methodologies used for the crystallographic analysis of phenylboronic acids, drawing parallels from closely related structures. This will serve as a foundational reference for researchers undertaking the experimental determination of the crystal structure of this compound.
General Experimental Protocols for Crystal Structure Determination of Phenylboronic Acids
The determination of the crystal structure of a small molecule like this compound typically involves a series of well-defined steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Purification
The synthesis of this compound can be achieved through various established methods for the preparation of arylboronic acids. A common route involves the hydrolysis of the corresponding boronate ester, which can be synthesized via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) or through the reaction of an ortho-lithiated benzamide with a trialkyl borate.
Illustrative Synthetic Pathway:
Caption: A potential synthetic route to this compound.
Following synthesis, the crude product must be purified to a high degree to facilitate crystallization. Common purification techniques include recrystallization, column chromatography on silica gel, or a combination of both. The purity of the compound is typically assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. For phenylboronic acids, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. This is a widely used and often successful method.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
The choice of solvent is critical and is often determined empirically by screening a range of solvents with varying polarities.
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.
A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated during the experiment to collect a complete dataset of diffraction intensities.
Workflow for X-ray Crystallography:
Caption: General workflow for single-crystal X-ray diffraction analysis.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or the Patterson function.
This initial structural model is then refined using a least-squares algorithm, which iteratively adjusts the atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using various statistical indicators, such as the R-factor.
Expected Structural Features of this compound
Based on the known crystal structures of other phenylboronic acids, several key structural features can be anticipated for this compound:
-
Planarity: The boronic acid group [-B(OH)2] is expected to be nearly coplanar with the phenyl ring to maximize π-conjugation. However, steric hindrance from the ortho-aminocarbonyl group may cause some torsion.
-
Hydrogen Bonding: The boronic acid hydroxyl groups and the aminocarbonyl group are excellent hydrogen bond donors and acceptors. Extensive intermolecular hydrogen bonding is expected to play a crucial role in the crystal packing, likely forming dimers or extended networks.
-
Dimers: Phenylboronic acids frequently form centrosymmetric dimers in the solid state through hydrogen bonds between the boronic acid groups of two molecules.
-
Intramolecular Interactions: An intramolecular hydrogen bond between one of the boronic acid hydroxyl groups and the carbonyl oxygen of the aminocarbonyl group is possible, which could influence the conformation of the molecule.
Conclusion
While a definitive crystal structure for this compound is not yet publicly available, the well-established methodologies for the crystallographic analysis of small molecules provide a clear roadmap for its determination. The synthesis, purification, and crystallization of this compound are the essential first steps, followed by standard X-ray diffraction analysis. The resulting structural information will be invaluable for understanding its chemical properties and for guiding the design of new therapeutic agents. Researchers are encouraged to pursue the crystallographic characterization of this important molecule and to deposit the data in public databases to advance the fields of medicinal chemistry and materials science.
Reactivity Profile of 2-Aminocarbonylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminocarbonylphenylboronic acid, also known as 2-carbamoylphenylboronic acid, is a versatile bifunctional organic compound that has garnered significant interest in synthetic chemistry and drug discovery. Its unique structure, featuring both a boronic acid moiety and a primary amide group in an ortho relationship on a phenyl ring, imparts a distinct reactivity profile. This guide provides an in-depth analysis of the chemical behavior of this compound, detailing its participation in key organic reactions, its potential for intramolecular transformations, and its emerging role in medicinal chemistry.
Core Properties
This compound is a white to off-white solid with the chemical formula C₇H₈BNO₃. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 164.96 g/mol |
| Melting Point | 226-230 °C |
| CAS Number | 380430-54-6 |
| IUPAC Name | (2-carbamoylphenyl)boronic acid |
Key Reactivity Profile
The reactivity of this compound is dominated by the interplay between the boronic acid and the aminocarbonyl functionalities. The boronic acid group serves as a versatile handle for cross-coupling reactions, while the amide group can influence the electronic properties of the molecule and participate in intramolecular interactions.
Suzuki-Miyaura Coupling
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] This reaction enables the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science.[2] A notable application is the synthesis of phenanthridinones, a class of compounds with significant biological activity, through a tandem Suzuki coupling and intramolecular amidation.[3][4]
Experimental Protocol: Synthesis of Phenanthridinone via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a phenanthridinone derivative from this compound and a 2-halobenzamide.
Materials:
-
This compound
-
2-Bromobenzamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), 2-bromobenzamide (1.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v, 10 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenanthridinone.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromobenzamide | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | >80 (typical) |
| 2-Chlorobenzonitrile | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~70-85 (inferred) |
| 4-Bromoanisole | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 24 | >90 (typical) |
Yields are typical for similar substrates and conditions; specific yields for this compound may vary.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
While this compound itself is an amine, its boronic acid functionality can be used as a synthetic handle to introduce it onto other molecules. More commonly, derivatives of this compound, where the boronic acid is protected, could potentially undergo Buchwald-Hartwig amination at the amide nitrogen, though this is less common. The primary utility in this context is using the boronic acid to couple with an aryl halide that also contains an amine, or vice versa. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][5][6]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of an aryl halide with an amine, a reaction type where derivatives of this compound could be employed.
Materials:
-
Aryl bromide
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
Procedure:
-
In a glovebox, add the aryl bromide (1.0 mmol), amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and t-BuXPhos (0.04 mmol) to a vial.
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ in toluene.
-
Add the appropriate amount of the Pd₂(dba)₃ stock solution (0.02 mmol Pd) to the reaction vial.
-
Add additional toluene to reach the desired concentration (e.g., 0.5 M).
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Condensation Reactions
Boronic acids readily undergo condensation reactions with diols to form cyclic boronic esters, also known as boronate esters. This reversible reaction is often used to protect the boronic acid functionality or to create sensors for diol-containing molecules like sugars. This compound is expected to participate in these reactions.
Experimental Protocol: Formation of a Boronic Ester with Ethylene Glycol
This protocol outlines the formation of a dioxaborolane from this compound and ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol
-
Toluene or another azeotroping solvent
-
Dean-Stark apparatus
Procedure:
-
Combine this compound (1.0 mmol) and ethylene glycol (1.1 mmol) in a round-bottom flask.
-
Add toluene (20 mL).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude boronic ester, which can be used without further purification or purified by crystallization or chromatography if necessary.
Table 2: Condensation Reaction of Phenylboronic Acids with Diols
| Boronic Acid | Diol | Product | Conditions | Yield (%) |
| Phenylboronic acid | Ethylene Glycol | 2-Phenyl-1,3,2-dioxaborolane | Toluene, reflux (Dean-Stark) | >90 (typical) |
| This compound | Ethylene Glycol | 2-(2-carbamoylphenyl)-1,3,2-dioxaborolane | Toluene, reflux (Dean-Stark) | High (expected) |
| Phenylboronic acid | Pinacol | 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Diethyl ether, MgSO₄ | Quantitative |
Intramolecular Cyclization and Interactions
The ortho-positioning of the aminocarbonyl and boronic acid groups allows for potential intramolecular interactions. While direct intramolecular cyclization to form a stable six-membered ring involving the amide nitrogen and the boron atom is not commonly reported under standard conditions, the possibility of intramolecular hydrogen bonding between the amide N-H and an oxygen of the boronic acid can influence the conformation and reactivity of the molecule.[7][8]
In related systems, such as 2-formylphenylboronic acid, intramolecular cyclization with nucleophiles can lead to the formation of benzoxaborole derivatives.[9] It is conceivable that under specific conditions, the amide group of this compound could participate in similar intramolecular transformations. For instance, dehydration could potentially lead to a cyclic iminoboronate structure.
Caption: Potential intramolecular hydrogen bonding in this compound.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are a privileged scaffold in medicinal chemistry, with several FDA-approved drugs containing this moiety.[10] Their ability to form reversible covalent bonds with diols and serine proteases makes them attractive as enzyme inhibitors.
Potential as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and PARP inhibitors have emerged as a promising class of cancer therapeutics.[11][12] Several PARP inhibitors feature a carboxamide pharmacophore, which is present in this compound. The boronic acid group could potentially interact with key residues in the active site of PARP enzymes, suggesting that derivatives of this compound could be explored as novel PARP inhibitors.[13][14]
Caption: Proposed mechanism of action for a this compound-based PARP inhibitor.
Conclusion
This compound exhibits a rich and versatile reactivity profile, making it a valuable building block for organic synthesis and a promising scaffold for the development of new therapeutic agents. Its participation in robust cross-coupling reactions like the Suzuki-Miyaura and its potential for intramolecular interactions and enzyme inhibition highlight its significance. Further exploration of its reactivity and biological activity is warranted to fully unlock its potential in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of two analogues of (S)-alpha-methyl-3-carboxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of trace ethylene glycol in industrial solvents and lubricants using phenyl boronic acid derivatization and multidimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Aminocarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Aminocarbonylphenylboronic acid (CAS Number: 380430-54-6), a versatile building block in organic synthesis and a key intermediate in the development of novel therapeutics. This document collates its physicochemical properties, spectroscopic data, synthesis and purification protocols, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and the synthesis of kinase inhibitors.
Physicochemical and Safety Data
This compound, also known as (2-carbamoylphenyl)boronic acid, is a solid, typically appearing as a powder.[1][2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 380430-54-6 | [1] |
| Molecular Formula | C₇H₈BNO₃ | [1] |
| Molecular Weight | 164.95 g/mol | [1] |
| Melting Point | 226-230 °C | [3] |
| Boiling Point | 410.3 °C at 760 mmHg | [3] |
| Density | 1.32 g/cm³ | [3] |
| InChI Key | LBWJTKOVBMVJJX-UHFFFAOYSA-N | [2] |
| Canonical SMILES | B(C1=CC=CC=C1C(=O)N)(O)O | [3] |
Safety Information:
This compound is classified as an irritant and may be harmful if swallowed.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[4]
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Note: This is not an exhaustive list of all potential hazards. Please consult the full Safety Data Sheet (SDS) before use.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following tables provide expected ranges for NMR and IR spectral data based on the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
| ¹H NMR | Aromatic C-H | 6.0 - 9.5 |
| Amide N-H | 5.0 - 9.0 (broad) | |
| Boronic acid O-H | 4.0 - 6.0 (broad, may exchange) | |
| ¹³C NMR | Carbonyl C=O | 160 - 180 |
| Aromatic C | 110 - 160 |
Note: Actual chemical shifts are dependent on the solvent and concentration.
Infrared (IR) Spectroscopy:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretch | 3100 - 3500 | Medium, Broad |
| O-H (Boronic Acid) | Stretch | 3200 - 3600 | Broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C=O (Amide) | Stretch | 1630 - 1695 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |
| B-O | Stretch | 1310 - 1380 | Strong |
| B-C | Stretch | 1000 - 1100 | Medium |
Solubility Profile
Quantitative solubility data for this compound in common organic solvents is not extensively reported in the literature. However, based on the behavior of analogous compounds like phenylboronic acid, a qualitative solubility profile can be inferred. Boronic acids generally exhibit higher solubility in polar organic solvents.
| Solvent Class | Solvent Examples | Expected Solubility |
| Protic Polar | Water, Methanol, Ethanol | Moderate to High |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High |
| Ethers | THF, Diethyl ether | Moderate |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate |
| Non-polar | Hexanes, Toluene | Very Low |
Experimental Protocol for Solubility Determination (Kinetic Method):
This protocol provides a general method for determining the kinetic solubility of this compound in a 96-well plate format.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a concentration gradient.
-
Solvent Addition: In a separate 96-well plate, dispense the desired aqueous or organic solvent.
-
Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the solvent-containing plate. The final DMSO concentration should be low (e.g., 1-2%).
-
Incubation: Seal the plate and agitate at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection: Analyze the plate for precipitation using a nephelometer or by visual inspection. The highest concentration at which no precipitate is observed is the kinetic solubility.
Synthesis and Purification
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
General Purification Protocol for Boronic Acids:
A common method for purifying boronic acids involves an acid-base extraction.
-
Dissolution: Dissolve the crude boronic acid in an organic solvent such as ethyl acetate.
-
Base Extraction: Extract the organic solution with an aqueous base (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt.
-
Separation: Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3. The purified boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the purified this compound under vacuum.
Applications in Chemical Synthesis and Drug Discovery
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.
General Experimental Protocol for Suzuki-Miyaura Coupling:
The following is a representative protocol for the coupling of an aryl halide with this compound.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery: RIPK2 Inhibitors
This compound serves as a crucial starting material in the synthesis of small molecule inhibitors targeting Receptor-Interacting Protein Kinase 2 (RIPK2).[1] RIPK2 is a key signaling protein in the NOD-like receptor (NLR) pathway, which is involved in the innate immune response to bacterial pathogens.[5] Dysregulation of this pathway is implicated in various inflammatory diseases.[4]
The RIPK2 Signaling Pathway:
Upon activation by bacterial peptidoglycans, NOD1 or NOD2 receptors recruit RIPK2.[5] This leads to the ubiquitination of RIPK2, which then acts as a scaffold to activate downstream signaling cascades, including the NF-κB and MAPK pathways.[5] The activation of these pathways results in the production of pro-inflammatory cytokines.[4] Inhibitors derived from this compound can block the kinase activity of RIPK2, thereby disrupting this inflammatory cascade.[6]
Caption: Simplified RIPK2 signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable and versatile reagent for researchers in organic synthesis and medicinal chemistry. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling and its role as a precursor to potent kinase inhibitors highlight its importance in modern drug discovery. This guide provides a foundational understanding of its properties and applications, enabling scientists to effectively utilize this compound in their research endeavors.
References
Physical and chemical properties of (2-carbamoylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (2-carbamoylphenyl)boronic acid. It includes key data, detailed experimental protocols, and visualizations of relevant chemical and biological processes to support its application in research and development.
Compound Identification and Core Properties
(2-Carbamoylphenyl)boronic acid, also known as 2-aminocarbonylphenylboronic acid, is an aromatic boronic acid derivative. The presence of the carbamoyl group at the ortho position relative to the boronic acid moiety introduces unique structural and electronic features that influence its reactivity and potential as a building block in organic synthesis and medicinal chemistry.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (2-carbamoylphenyl)boronic acid | [] |
| CAS Number | 380430-54-6 | [] |
| Molecular Formula | C₇H₈BNO₃ | N/A |
| Molecular Weight | 164.95 g/mol | N/A |
| Appearance | White to off-white solid/powder | [2] |
Table 2: Solubility and Acidity
| Property | Value | Notes |
| Solubility | Soluble in most polar organic solvents (e.g., DMSO, Methanol). Poorly soluble in hexanes and carbon tetrachloride. | General property for phenylboronic acids.[2] |
| pKa | ~9 | The pKa of boronic acids typically ranges from 4 to 10. The value is influenced by substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa.[3][4][5] |
Chemical Reactivity and Stability
(2-Carbamoylphenyl)boronic acid exhibits reactivity characteristic of arylboronic acids, serving as a versatile reagent in synthetic chemistry.
-
Lewis Acidity : The boron atom possesses a vacant p-orbital, making the compound a Lewis acid.[5][6] It can accept a pair of electrons from Lewis bases, such as hydroxide ions, to form a more nucleophilic tetrahedral boronate species.[5] This equilibrium is pH-dependent; in aqueous solutions with a pH higher than the pKa, the anionic tetrahedral form is favored.[3][5]
-
Dehydration and Boroxine Formation : Like many boronic acids, (2-carbamoylphenyl)boronic acid is prone to reversible dehydration, especially upon heating, to form a cyclic trimeric anhydride known as a boroxine.[2][4] This can affect solubility and reactivity, and it is often preferable to use the corresponding boronic esters in synthesis.[6]
-
Stability : The compound is generally stable under normal conditions.[7] However, it should be stored away from incompatible materials such as strong acids and bases.[7] Exposure to light should also be avoided.[7]
-
Reversible Covalent Bonding : A key feature of boronic acids is their ability to form reversible covalent complexes with molecules containing 1,2- or 1,3-diols, such as sugars and some amino acid side chains.[4] This property is widely exploited in the design of sensors and for molecular recognition.
-
Suzuki-Miyaura Coupling : This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, where it serves as a source of the 2-carbamoylphenyl group to form new carbon-carbon bonds with aryl, vinyl, or alkyl halides and triflates.[4][8][9]
Spectroscopic Data
The structural features of (2-carbamoylphenyl)boronic acid can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data Interpretation
| Technique | Expected Chemical Shifts / Features |
| ¹H NMR | Aromatic protons (phenyl ring) typically appear in the δ 7.0-8.5 ppm region. Protons of the -B(OH)₂ group are often broad and may exchange with solvent protons. Amide (-CONH₂) protons will appear as two distinct signals or a single broad signal, typically downfield. |
| ¹¹B NMR | The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of the boron atom. A trigonal, sp²-hybridized boronic acid typically shows a signal around δ 25-30 ppm.[10][11] Upon formation of a tetrahedral, sp³-hybridized boronate ester or complex, the signal shifts significantly upfield to δ 5-15 ppm.[11] |
| IR Spectroscopy | Characteristic peaks would include O-H stretching (broad, ~3200-3500 cm⁻¹) for the boronic acid, N-H stretching for the primary amide (~3100-3400 cm⁻¹), C=O stretching (amide I band, ~1650-1680 cm⁻¹), and B-O stretching (~1300-1400 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of (2-Carbamoylphenyl)boronic Acid
A common method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate (generated from an aryl halide) with a borate ester, followed by acidic workup.
Protocol: Synthesis via Lithium-Halogen Exchange
-
Reaction Setup : To an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-bromobenzamide in anhydrous tetrahydrofuran (THF).
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Borylation : To the reaction mixture, add triisopropyl borate dropwise, again ensuring the internal temperature remains below -70 °C.
-
Quenching and Workup : After stirring for 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure (2-carbamoylphenyl)boronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical Suzuki-Miyaura coupling using (2-carbamoylphenyl)boronic acid with an aryl bromide.
Protocol: Palladium-Catalyzed C-C Bond Formation
-
Reagent Preparation : In a reaction vessel, combine (2-carbamoylphenyl)boronic acid (1.2 equivalents), the desired aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition : Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).
-
Reaction Execution : Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress using TLC or LC-MS.
-
Workup : After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the desired biaryl compound.[8][12]
Applications in Drug Discovery and Biology
Boronic acids are a privileged class of compounds in medicinal chemistry, largely due to their ability to act as enzyme inhibitors.[13][14] The boron atom can form a stable, reversible covalent bond with a catalytic serine, threonine, or cysteine residue in an enzyme's active site, mimicking the tetrahedral transition state of substrate hydrolysis.[4][5]
(2-Carbamoylphenyl)boronic acid and its derivatives are investigated for their potential to inhibit various enzymes, particularly proteases and β-lactamases.[15][16] For instance, they can act as inhibitors for RIPK2 (Receptor-interacting serine/threonine-protein kinase 2), a key enzyme in inflammatory signaling pathways, making them relevant for the treatment of inflammatory diseases.[]
References
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]- | 1538623-29-8 | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
Theoretical Investigations into 2-Aminocarbonylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies conducted on 2-aminocarbonylphenylboronic acid and its isomers, with a particular focus on computational approaches to understanding its structural, electronic, and reactive properties. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and computational chemistry.
Introduction
This compound, a member of the arylboronic acid family, has garnered significant interest due to its potential applications in drug design and as a chemical sensor.[1][2] Like other boronic acids, it can form reversible covalent bonds with diols, a property that is exploited in various biological and chemical systems.[2] The aminocarbonyl (carboxamide) group at the ortho position introduces specific electronic and steric features that influence its reactivity, acidity, and binding properties. Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in elucidating these characteristics at the molecular level.
Computational Methodologies
The primary tool for the theoretical investigation of this compound and its derivatives is Density Functional Theory (DFT).[3][4][5] This method offers a good balance between computational cost and accuracy for predicting molecular properties.
Software and Theoretical Models
A common computational setup for these studies involves:
-
Software: Gaussian 09W and Gauss View 5.0 are frequently used for calculations and visualization, respectively.[6]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for geometry optimization and electronic property calculations.[3][6]
-
Basis Sets: A range of Pople-style basis sets are employed, with 6-31G(d,p), 6-311+G(2d,p), and 6-311++G(2d,p) being common choices that include polarization and diffuse functions for improved accuracy.[3][6]
Experimental Protocols: Computational Details
The following provides a generalized protocol for the theoretical characterization of aminocarbonylphenylboronic acids, based on methodologies reported in the literature.[6]
-
Geometry Optimization:
-
The initial molecular structure is drawn using a molecular editor like Gauss View.
-
A full geometry optimization is performed without any symmetry constraints using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(2d,p)).
-
The convergence to a true energy minimum on the potential energy surface is confirmed by performing a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[3]
-
-
Electronic Property Calculations:
-
Following geometry optimization, single-point energy calculations are performed to determine electronic properties.
-
Key properties calculated include:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[6][7]
-
Dipole Moment: Provides information about the overall polarity of the molecule.[6]
-
Mulliken Atomic Charges: Used to describe the distribution of electronic charge among the atoms in the molecule.
-
-
-
Spectroscopic Analysis:
-
Vibrational Frequencies (IR and Raman): Calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and the approximate nature of the theoretical method. The Potential Energy Distribution (PED) analysis, often performed with software like VEDA 4f, is used to assign the calculated vibrational modes to specific molecular motions.[6]
-
NMR Spectra: The chemical shifts (e.g., 1H and 13C) can be calculated and compared with experimental data for structure validation.
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the UV-Vis spectrum.[3]
-
-
Conformational Analysis:
-
For flexible molecules, a conformational search is necessary to identify the global minimum energy structure.
-
This is often done by performing a Potential Energy Surface (PES) scan, where the energy is calculated as a function of one or more dihedral angles.[6] For example, the dihedral angles defining the orientation of the B(OH)2 and CONH2 groups relative to the phenyl ring are systematically varied.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative data obtained from theoretical studies on (m-carbamoylphenyl)boronic acid, a constitutional isomer of this compound. This data provides valuable insights that can be extrapolated to the ortho-isomer.
Table 1: Calculated Geometrical Parameters for (m-Carbamoylphenyl)boronic Acid [6]
| Parameter | Bond Length (Å) - B3LYP/6-311+G(2d,p) | Bond Length (Å) - HF/6-311+G(2d,p) |
| C4-B | 1.5674 | 1.5745 |
Table 2: Calculated Electronic Properties for (m-Carbamoylphenyl)boronic Acid [6]
| Property | B3LYP/6-311++G(2d,2p) | HF/6-311++G(2d,2p) |
| Dipole Moment (Debye) | 3.41 | 3.41 |
| HOMO-LUMO Energy Gap (eV) | 5.59 | 10.69 |
Table 3: Torsional Angles for (m-Carbamoylphenyl)boronic Acid [6]
| Functional Group | Dihedral Angle (°) - B3LYP | Dihedral Angle (°) - HF |
| B(OH)2 | 4.90 | 6.32 |
| CONH2 | -15.54 | -18.30 |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the theoretical study of this compound.
Caption: A typical workflow for the computational analysis of this compound.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Aminocarbonylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-aminocarbonylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is particularly valuable for the synthesis of nitrogen-containing polycyclic aromatic compounds, such as phenanthridinones, which are of significant interest in medicinal chemistry and materials science. This document outlines the reaction mechanism, provides representative experimental protocols, and summarizes key quantitative data.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction that involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1] The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1] Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids, the Suzuki-Miyaura coupling has become an indispensable tool in modern organic synthesis.[2]
Application of this compound in Phenanthridinone Synthesis
A key application of this compound is in the synthesis of phenanthridinones. This is typically achieved through an intermolecular Suzuki-Miyaura coupling with a 2-halobenzamide or a related derivative, followed by an intramolecular condensation to form the characteristic tricyclic lactam structure. This approach offers a convergent and efficient route to this important heterocyclic scaffold. While direct protocols for this compound are not extensively detailed in readily available literature, a closely related and well-established method involves the coupling of 2-aminophenylboronic acid with 2-halobenzoates to form phenanthridinones in a one-pot reaction.[3][4] The protocols and data presented herein are based on these analogous and well-established procedures.
Reaction Mechanism and Experimental Workflow
The synthesis of phenanthridinones using this compound and a 2-halobenzamide partner via a Suzuki-Miyaura coupling generally follows the logical progression outlined below. The initial intermolecular coupling is followed by an intramolecular cyclization to yield the final product.
Caption: A generalized experimental workflow for the synthesis of phenanthridinones.
The catalytic cycle for the initial intermolecular C-C bond formation is depicted in the following diagram.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the synthesis of phenanthridinone and related biaryl structures via Suzuki-Miyaura coupling. The data is compiled from analogous reactions and serves as a guideline for optimization.
Table 1: Reaction Conditions for Phenanthridinone Synthesis
| Entry | Aryl Halide (1.0 equiv) | Boronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzoate | 2-Aminophenylboronic acid (1.5) | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2-Iodobenzoate | 2-Aminophenylboronic acid (1.2) | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 80 | 16 | 78 |
| 3 | 2-Chlorobenzamide | Phenylboronic acid (1.5) | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (3.0) | Dioxane | 110 | 24 | 92 |
Data is representative of analogous reactions and may require optimization for this compound.
Table 2: Substrate Scope for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-Aminophenylboronic acid | 2-Amino-4'-methoxybiphenyl | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 2-Aminophenylboronic acid | 2-Amino-4'-nitrobiphenyl | 88 |
| 3 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 91 |
| 4 | 1-Bromo-2-fluorobenzene | 2-Aminophenylboronic acid | 2-Amino-2'-fluorobiphenyl | 85 |
Yields are based on generalized Suzuki-Miyaura couplings and illustrate the broad applicability of the reaction.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Phenanthridinone via Intermolecular Suzuki-Miyaura Coupling and Intramolecular Cyclization
This protocol is adapted from established procedures for the synthesis of phenanthridinones from related starting materials.[3][4]
Materials:
-
2-Halobenzamide (e.g., 2-bromobenzamide)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzamide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired phenanthridinone.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst and/or ligand loading. The choice of base and solvent can also significantly impact the reaction efficiency. Screening different phosphine ligands may also be beneficial.
-
Side Reactions: Protodeboronation of the boronic acid can be a competing side reaction. Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help to minimize this.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. The use of a more active palladium precatalyst could also be explored.
By following these guidelines and protocols, researchers can effectively utilize this compound as a key building block in the synthesis of phenanthridinones and other complex molecules through the robust and versatile Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed intramolecular cyclization of ynamides: synthesis of 4-halo-oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed intramolecular C-O bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Aminocarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] 2-Aminocarbonylphenylboronic acid is a valuable building block in this reaction, serving as a precursor for the synthesis of a variety of complex organic molecules, most notably phenanthridinones and their derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.[2]
This document provides detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, along with tabulated data summarizing typical reaction conditions and yields. The experimental workflow and the catalytic cycle of the reaction are also illustrated to provide a comprehensive guide for researchers.
Data Presentation: Reaction Parameters and Yields
The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for the coupling of various aryl halides with phenylboronic acids, which can be adapted for reactions with this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (2.5) | t-Amyl alcohol | 100 | 24 | 88 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 8 | 85 |
| 5 | 1-Iodo-3-nitrobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 80 | 6 | 96 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a representative aryl bromide. This reaction is foundational for the synthesis of precursors to phenanthridinone and related structures.[3]
Materials:
-
This compound
-
Aryl bromide (e.g., 2-bromobenzaldehyde)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and cesium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed N,N-dimethylacetamide (DMA) via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: 2-Aminocarbonylphenylboronic Acid Derivatives in the Synthesis of RIPK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a key downstream signaling node for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2][3] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways.[1][2][3][4] This, in turn, drives the production of pro-inflammatory cytokines and chemokines, playing a central role in the innate immune response. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, sarcoidosis, and Blau syndrome, making RIPK2 an attractive therapeutic target for the development of novel anti-inflammatory agents.[1][3]
This document provides detailed application notes and protocols on the use of 2-aminocarbonylphenylboronic acid and its derivatives as key reagents in the synthesis of potent and selective RIPK2 inhibitors. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy, enabling the efficient construction of complex biaryl structures that are common in many RIPK2 inhibitor scaffolds.
RIPK2 Signaling Pathway and Point of Inhibition
The activation of the NOD2-RIPK2 signaling pathway begins with the recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, by the NOD2 receptor. This leads to the recruitment of RIPK2 via CARD-CARD interactions.[1] RIPK2 then undergoes autophosphorylation and ubiquitination, which are crucial for the recruitment of downstream signaling complexes, including TAK1 and the IKK complex.[1][4] This cascade ultimately results in the activation of NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory cytokines. Small molecule inhibitors targeting the ATP-binding site of RIPK2 can effectively block its kinase activity, thereby preventing the downstream signaling events and subsequent inflammatory response.
Application of this compound in RIPK2 Inhibitor Synthesis
While a direct citation for the use of this compound in the synthesis of a specific, named RIPK2 inhibitor is not prominently available in the reviewed literature, the synthesis of numerous potent RIPK2 inhibitors with 4-aminoquinoline and 3,5-diphenyl-2-aminopyridine scaffolds extensively utilizes Suzuki-Miyaura coupling reactions with various substituted phenylboronic acids.[1][2] The 2-aminocarbonylphenyl moiety is a valuable pharmacophore that can be incorporated into RIPK2 inhibitor designs to explore interactions with the kinase domain. The following workflow and protocol are representative of how a derivative of this compound could be employed in the synthesis of a novel RIPK2 inhibitor.
Synthetic Workflow
The general strategy involves a Suzuki-Miyaura cross-coupling reaction between a halogenated heterocyclic core and a substituted phenylboronic acid, such as a derivative of this compound.
Quantitative Data of Representative RIPK2 Inhibitors
The following table summarizes the in vitro potency of several published RIPK2 inhibitors, some of which are synthesized using methodologies analogous to the one described below.
| Compound Name/ID | Scaffold | RIPK2 IC50 (nM) | Cellular Assay IC50 (nM) | Reference |
| Compound 14 | 4-Aminoquinoline | 5.1 ± 1.6 | Dose-dependent reduction of TNF-α | [1] |
| CSLP37 (18t) | 3,5-Diphenyl-2-aminopyridine | 16 ± 5 | 26 ± 4 (NOD2 signaling) | [2] |
| UH15-15 (33) | Pyrido[2,3-d]pyrimidin-7-one | 8 ± 4 | 20 ± 5 (NF-κB activation) | [5] |
| Ponatinib | Pan-kinase inhibitor | 8.2 ± 2.9 | - | [1] |
| Compound 8 | Imidazo[1,2-a]pyridine | - | Significant reduction of pro-inflammatory cytokines | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Representative RIPK2 Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a 4-aminoquinoline-based RIPK2 inhibitor using a substituted phenylboronic acid.
Materials:
-
6-bromo-N-(benzo[d]thiazol-5-yl)quinolin-4-amine (Intermediate)
-
(2-carbamoyl-4-fluorophenyl)boronic acid (A derivative of this compound)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add 6-bromo-N-(benzo[d]thiazol-5-yl)quinolin-4-amine (1 equivalent), (2-carbamoyl-4-fluorophenyl)boronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro RIPK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the in vitro potency (IC50) of a synthesized inhibitor against RIPK2.
Materials:
-
Recombinant human RIPK2 enzyme
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Synthesized RIPK2 inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the RIPK2 inhibitor in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the inhibitor dilutions or DMSO (vehicle control).
-
Add the RIPK2 enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cellular Assay for RIPK2 Inhibition (MDP-Induced TNF-α Secretion)
This protocol measures the ability of an inhibitor to block RIPK2-mediated cytokine production in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes
-
Cell culture medium
-
Muramyl dipeptide (MDP)
-
Synthesized RIPK2 inhibitor
-
Human TNF-α ELISA kit
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere or differentiate if necessary.
-
Pre-treat the cells with various concentrations of the RIPK2 inhibitor or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α secretion for each inhibitor concentration and determine the IC50 value.
Logical Relationship of this compound as a Reagent
The use of this compound derivatives in the synthesis of RIPK2 inhibitors is based on the principles of structure-based drug design and the versatility of the Suzuki-Miyaura coupling reaction.
Conclusion
This compound and its derivatives are valuable reagents for the synthesis of novel RIPK2 inhibitors. The protocols and data presented herein provide a framework for the design, synthesis, and evaluation of such compounds. The development of potent and selective RIPK2 inhibitors holds significant promise for the treatment of a wide range of inflammatory and autoimmune diseases.
References
- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 5. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Aminocarbonylphenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols for Drug Discovery
For Immediate Release
Shanghai, China – December 25, 2025 – In the landscape of contemporary drug discovery, the strategic design and synthesis of targeted inhibitors are paramount. Among the versatile building blocks available to medicinal chemists, 2-Aminocarbonylphenylboronic acid has emerged as a scaffold of significant interest, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the applications, experimental protocols, and underlying principles related to the use of this compound and its derivatives in medicinal chemistry.
Application Note 1: this compound as a Key Pharmacophore for PARP Inhibition
The 2-aminocarbonylphenyl (benzamide) moiety is a well-established pharmacophore for PARP inhibition. It effectively mimics the nicotinamide portion of the natural substrate NAD+, enabling competitive binding to the catalytic domain of PARP enzymes. The boronic acid functional group offers a unique chemical handle for synthetic elaboration, allowing for the creation of diverse chemical libraries through reactions such as the Suzuki-Miyaura cross-coupling. This reaction is a powerful tool for forming carbon-carbon bonds between the boronic acid and various aryl or heteroaryl halides, enabling the exploration of structure-activity relationships (SAR) crucial for optimizing inhibitor potency and selectivity.
While direct synthesis of a marketed PARP inhibitor from this compound is not prominently documented, the synthesis of boron-containing heterocyclic PARP inhibitors has been reported, demonstrating the potential of this class of compounds. For instance, a library of benzoxazaborinin derivatives, which are structurally related to this compound, has been synthesized and evaluated for PARP-1 inhibition.[1]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative PARP inhibitors, including a boron-containing heterocyclic compound, against PARP enzymes and cancer cell lines. This data provides a benchmark for the evaluation of novel compounds derived from this compound.
Table 1: In Vitro PARP-1 Inhibitory Activity
| Compound | Scaffold Type | PARP-1 IC50 |
| Olaparib | Phthalazinone | 1-5 nM |
| Rucaparib | Indole | ~1.4 nM |
| Niraparib | Indazole | 2.1-3.8 nM |
| Talazoparib | Phthalazinone | ~0.57 nM |
| Benzoxazaborinin 15A | Boron-containing heterocycle | 31 µM [1] |
Table 2: Cellular Antiproliferative Activity of Selected PARP Inhibitors
| Compound | Cell Line | BRCA Status | IC50 |
| Olaparib | MDA-MB-436 | BRCA1 mutant | 4.7 µM |
| Niraparib | PEO1 | BRCA2 mutant | 7.487 µM |
| Rucaparib | MDA-MB-436 | BRCA1 mutant | 2.3 µM |
| Talazoparib | MDA-MB-436 | BRCA1 mutant | <10 nM |
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). Upon detection of a SSB, PARP-1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. PARP inhibitors competitively bind to the catalytic domain of PARP-1, preventing the synthesis of PAR chains and trapping PARP-1 on the DNA. This leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.[2]
Caption: PARP-1 Signaling and Inhibition.
Experimental Protocols
Protocol 1: Synthesis of a PARP Inhibitor Precursor via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide to generate a biaryl scaffold, a common core structure in many PARP inhibitors.
Materials:
-
This compound
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of dioxane and water)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the solvent mixture (e.g., dioxane:water, 4:1) to the flask.
-
Add the palladium catalyst (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
To the histone-coated wells, add the PARP-1 enzyme, activated DNA, and the test compound dilutions.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.
Caption: PARP-1 Inhibition Assay Workflow.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel PARP inhibitors and other medicinally relevant compounds. Its inherent benzamide pharmacophore and the synthetic tractability of the boronic acid moiety provide a solid foundation for the design and development of next-generation targeted therapies. The protocols and data presented herein offer a comprehensive resource for researchers aiming to leverage the potential of this important building block in their drug discovery endeavors.
References
Catalytic Applications of 2-Aminocarbonylphenylboronic Acid: A Review and Application Notes for a Structurally Related Catalyst
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the catalytic applications of 2-aminocarbonylphenylboronic acid. Extensive literature searches have revealed a notable scarcity of studies detailing the use of this compound directly as a catalyst. While its structural features, including the potential for intramolecular O→B dative bonds, suggest unique reactivity, its primary documented role in organic synthesis is as a reagent or building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Given the limited information on the catalytic uses of this compound, this document will focus on the well-documented catalytic applications of a closely related and structurally analogous compound: 2-carboxyphenylboronic acid . The ortho-positioning of the carboxyl group in this molecule provides a similar structural motif to the aminocarbonyl group, with the potential for intramolecular interactions that drive its catalytic activity. The following sections provide detailed application notes, experimental protocols, and mechanistic diagrams for the catalytic use of 2-carboxyphenylboronic acid in various organic transformations.
Application Notes for 2-Carboxyphenylboronic Acid as a Catalyst
2-Carboxyphenylboronic acid has emerged as a versatile organocatalyst, demonstrating efficacy in a range of chemical transformations. Its catalytic activity is often attributed to its ability to act as a Lewis acid-assisted Brønsted acid, or through the in-situ formation of a more active catalytic species.
Racemization of Secondary and Tertiary Alcohols
A significant application of 2-carboxyphenylboronic acid is in the racemization of enantiomerically enriched secondary and tertiary alcohols.[1][2] This process is crucial for dynamic kinetic resolution strategies, which aim to convert a racemic mixture entirely into a single desired enantiomer. The catalytic system typically involves the use of 2-carboxyphenylboronic acid in combination with a co-catalyst like oxalic acid.
Quantitative Data for Alcohol Racemization: [1]
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Final e.r. |
| 1 | (R)-3-Hydroxy-3-phenyloxindole | 2-Carboxyphenylboronic acid (5 mol%), Oxalic acid (10 mol%) | 2-Butanone | 60 | 2 | >99 | 50:50 |
| 2 | (R)-1-Phenylethanol | 2-Carboxyphenylboronic acid (5 mol%), Oxalic acid (10 mol%) | 2-Butanone | 50 | 4 | - | 50:50 |
| 3 | Podophyllotoxin | 2-Carboxyphenylboronic acid (5 mol%), Oxalic acid (10 mol%) | Acetonitrile | RT | - | 81 | 60:40 |
Experimental Protocol: General Procedure for Racemization of Tertiary Oxindoles [1]
-
To a vial, add the enantiomerically enriched alcohol (1 equivalent), 2-carboxyphenylboronic acid (0.05 equivalents), and oxalic acid (0.10 equivalents).
-
Add the appropriate solvent (e.g., 2-butanone).
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 2 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC on a chiral stationary phase).
-
Upon completion, the reaction mixture can be worked up by quenching with a suitable reagent and extracting the product.
-
The product can be purified by column chromatography.
Proposed Catalytic Pathway:
The racemization is thought to proceed through a Brønsted acid-catalyzed C–O bond cleavage, forming an achiral carbocation intermediate.[1] The in situ condensation of 2-carboxyphenylboronic acid and oxalic acid is believed to form a more Brønsted acidic spirocyclic boronate species.[1]
Caption: Proposed mechanism for the racemization of alcohols catalyzed by a 2-carboxyphenylboronic acid/oxalic acid system.
Dehydration of Biomass-Derived Sugars
2-Carboxyphenylboronic acid has been identified as an effective organocatalyst for the conversion of biomass-derived sugars, such as fructose, into 5-hydroxymethylfurfural (HMF).[3] HMF is a valuable platform chemical. The catalytic activity of 2-carboxyphenylboronic acid in this transformation is notable as it can proceed without the addition of metal catalysts.[3]
Experimental Workflow for HMF Synthesis:
Caption: A general experimental workflow for the synthesis of HMF from fructose using 2-carboxyphenylboronic acid as a catalyst.
Interestingly, studies have shown that 2-carboxyphenylboronic acid exists in a cyclized form as a benzoxaborolone adduct, which contributes to its enhanced oxidative stability.[3]
Promotion of Cycloaddition and Alkylation Reactions
Ortho-substituted arylboronic acids, including 2-carboxyphenylboronic acid, can catalyze cycloaddition reactions.[4] They can also act as strong Brønsted acids, particularly when their pinacol esters are formed, to promote reactions like the alkylation of indoles with nitrostyrenes.[4]
Logical Relationship in Catalysis:
Caption: Dual catalytic roles of 2-carboxyphenylboronic acid.
Dehydrative Amide Bond Formation
While some boronic acids are known to catalyze the direct dehydrative condensation of carboxylic acids and amines to form amides, the role of 2-carboxyphenylboronic acid in this context is less clearly defined as a catalyst in some literature, and more as a reagent that can be activated. However, the general principle of boronic acid catalysis in amidation involves the formation of an acyloxyboron intermediate.
General Protocol for Boronic Acid-Catalyzed Amidation: [5]
-
A mixture of the carboxylic acid (1 equivalent), amine (1-1.2 equivalents), and a suitable boronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid, 5 mol%) is prepared in a solvent that allows for azeotropic removal of water (e.g., toluene).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled, and the product is isolated and purified.
Note: While this is a general protocol, the specific efficacy of 2-carboxyphenylboronic acid as a catalyst for this transformation would require specific experimental validation. Some studies have focused on the direct amidation of the carboxyl group of carboxyphenylboronic acids themselves without an external catalyst.[6]
Conclusion
While the catalytic applications of this compound are not well-documented in scientific literature, its structural analog, 2-carboxyphenylboronic acid, serves as a versatile and effective organocatalyst for several important organic transformations. Its utility in alcohol racemization, biomass conversion, and the promotion of cycloaddition and alkylation reactions highlights the potential of ortho-substituted phenylboronic acids in catalysis. Further research into the catalytic potential of this compound may be a fruitful area of investigation, potentially revealing novel catalytic activities stemming from the unique electronic and hydrogen-bonding properties of the aminocarbonyl group.
References
- 1. Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic and Biological Applications of Benzoxaborolones [dspace.mit.edu]
- 4. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Aminocarbonylphenylboronic Acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of quinazolinone-related heterocyclic compounds utilizing precursors closely related to or derived from 2-aminocarbonylphenylboronic acid. The methodologies presented are based on established literature and offer robust routes to novel boron-containing chemical entities of interest in medicinal chemistry and drug discovery.
Introduction
This compound and its structural analogs are versatile building blocks in organic synthesis. The presence of both a boronic acid and an aminocarbonyl group on the same phenyl ring allows for a variety of cyclization strategies to form fused heterocyclic systems. These heterocycles, particularly those containing a quinazolinone-like scaffold, are of significant interest due to their prevalence in biologically active molecules. This document details two primary synthetic strategies for the preparation of boron-containing quinazolinone derivatives.
Synthesis of Benzo[d][1][2][3]diazaborinin-4(1H)-ones via Condensation
A robust, solvent-free, one-pot, two-step synthesis of benzo[d][1][2][3]diazaborinin-4(1H)-ones, which are boron-containing analogs of quinazolinones, has been reported.[4] This method involves the initial formation of a 2-aminobenzamide from isatoic anhydride and an amine, followed by cyclocondensation with a boronic acid.
Reaction Scheme
Caption: Two-step, one-pot synthesis of boron-containing quinazolinones.
Experimental Protocol
Materials:
-
Isatoic anhydride
-
Primary amine (e.g., aniline, benzylamine)
-
Boronic acid (e.g., phenylboronic acid)
-
Reaction vessel suitable for heating
Procedure:
-
In a clean, dry reaction vessel, combine isatoic anhydride (1.0 eq.) and the desired primary amine (1.0 eq.).
-
Heat the mixture at 80-100 °C for 30-60 minutes. The reaction mixture will melt and then solidify upon formation of the 2-aminobenzamide intermediate.
-
To the resulting 2-aminobenzamide, add the boronic acid (1.0 eq.).
-
Increase the temperature to 150-160 °C and heat for 1-2 hours. The reaction is typically performed neat (solvent-free).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure benzo[d][1][2][3]diazaborinin-4(1H)-one.
Quantitative Data
The following table summarizes representative yields for the synthesis of various benzo[d][1][2][3]diazaborinin-4(1H)-ones.
| R¹ (Amine) | R² (Boronic Acid) | Yield (%) | Reference |
| Phenyl | Phenyl | 85 | [4] |
| 4-Methylphenyl | Phenyl | 88 | [4] |
| 4-Chlorophenyl | Phenyl | 82 | [4] |
| Benzyl | Phenyl | 80 | [4] |
| Phenyl | 4-Methylphenyl | 87 | [4] |
| Phenyl | 4-Methoxyphenyl | 84 | [4] |
Synthesis of Benzo-fused 4-Borauracils via Cyclocondensation with Isocyanates
A direct and efficient method for the synthesis of benzo-fused 4-borauracils involves the cyclocondensation of 2-aminophenylboronic acid with isocyanates.[4] This approach can be conceptually extended to this compound, which would lead to related quinazolinone-like structures.
Reaction Scheme
Caption: Synthesis of benzo-fused 4-borauracils.
Experimental Protocol
Materials:
-
2-Aminophenylboronic acid (or this compound)
-
Isocyanate (e.g., phenyl isocyanate, ethyl isocyanate)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Reaction vessel with a reflux condenser
Procedure:
-
To a solution of 2-aminophenylboronic acid (1.0 eq.) in an anhydrous solvent, add the isocyanate (1.0 eq.).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure benzo-fused 4-borauracil.
Quantitative Data
The following table presents typical yields for the synthesis of benzo-fused 4-borauracils from 2-aminophenylboronic acid.
| R (Isocyanate) | Yield (%) | Reference |
| Phenyl | 87 | [4] |
| Ethyl | 73 | [4] |
| Propyl | 78 | [4] |
| Isopropyl | 75 | [4] |
Potential Application of the Petasis Reaction
The Petasis reaction, a multi-component reaction involving an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid, offers a potential pathway for the synthesis of complex amines.[5][6] While not explicitly documented for the synthesis of quinazolinones from this compound, its principles suggest a plausible, albeit currently theoretical, application.
Proposed Reaction Workflow
Caption: Proposed workflow for Petasis-type synthesis of heterocycles.
This hypothetical pathway would involve the formation of an imine in situ from the aldehyde and amine, followed by the nucleophilic addition of the aryl group from the boronic acid. The resulting intermediate could potentially undergo intramolecular cyclization to form a benzodiazepine or a related heterocyclic system. Further research is required to validate this synthetic route.
Conclusion
This compound and its analogs are valuable precursors for the synthesis of novel boron-containing heterocyclic compounds. The detailed protocols for the synthesis of benzo[d][1][2][3]diazaborinin-4(1H)-ones and benzo-fused 4-borauracils provide reliable methods for accessing these quinazolinone-related structures. These compounds represent a promising area for exploration in the development of new therapeutic agents.
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. Petasis Reaction [organic-chemistry.org]
- 6. Petasis reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Reactions with 2-Aminocarbonylphenylboronic Acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 2-aminocarbonylphenylboronic acid.
General Experimental Workflow
A typical Suzuki-Miyaura coupling reaction follows a series of well-defined steps. Understanding this general workflow is crucial for effective troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Question 1: Why is my Suzuki reaction with this compound resulting in a low yield of the desired product?
Low yields are a common issue in Suzuki reactions and can be attributed to several factors. The unique properties of this compound, with its ortho-aminocarbonyl group, can present specific challenges.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Suboptimal Reaction Conditions | The choice of catalyst, base, solvent, and temperature is critical. A systematic optimization of these parameters is often necessary. Consider screening different palladium catalysts and ligands, as well as various inorganic and organic bases. The solvent system can also significantly impact the reaction outcome; mixtures of organic solvents with water are often beneficial.[1] |
| Protodeboronation | This is a common side reaction where the boronic acid is replaced by a hydrogen atom, leading to the formation of benzamide as a byproduct.[2] This can be exacerbated by high temperatures and the presence of water. To mitigate this, consider using milder reaction conditions, shorter reaction times, or protecting the boronic acid as a boronate ester (e.g., pinacol ester). |
| Homocoupling | The self-coupling of the boronic acid to form a biphenyl byproduct can reduce the yield of the desired cross-coupled product. This is often more prevalent when using Pd(II) sources, as they need to be reduced in situ to the active Pd(0) catalyst, a process that can be accompanied by homocoupling. Using a Pd(0) catalyst directly can sometimes minimize this side reaction. |
| Catalyst Inhibition | The ortho-aminocarbonyl group of this compound can potentially chelate to the palladium catalyst. This chelation can sometimes stabilize the catalytic species but may also inhibit its reactivity, leading to lower yields. Experimenting with different ligands that can modulate the electronic and steric environment around the palladium center may be necessary to overcome this. |
| Instability of the Boronic Acid | Boronic acids can be unstable, especially under basic reaction conditions.[2] If you suspect your this compound has degraded, it is advisable to use a fresh batch or to convert it to a more stable derivative, such as a trifluoroborate salt or a MIDA boronate ester. |
Question 2: I am observing significant formation of benzamide as a byproduct. What is causing this and how can I prevent it?
The formation of benzamide is a clear indication of protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond.
Troubleshooting Protodeboronation:
-
Minimize Water Content: While aqueous bases are common in Suzuki reactions, excessive water can promote protodeboronation. If using a mixed solvent system, try reducing the proportion of water. In some cases, anhydrous conditions might be beneficial.
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Weaker bases such as K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH.[3][4]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Aim for the lowest effective temperature and monitor the reaction closely to stop it once the starting material is consumed.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from premature decomposition and protodeboronation. The boronic acid is then generated in situ during the reaction.
Question 3: Could the ortho-aminocarbonyl group be participating in an intramolecular cyclization side reaction?
Yes, the presence of a nucleophilic amide in close proximity to the reactive boronic acid and the coupling site raises the possibility of intramolecular cyclization, especially under basic conditions, to form a lactam.
Minimizing Intramolecular Cyclization:
-
Protecting the Amide: If intramolecular cyclization is a suspected side reaction, protecting the N-H of the amide group (e.g., with a Boc group) can prevent its nucleophilic attack. The protecting group can be removed in a subsequent step.
-
Ligand Choice: The choice of ligand on the palladium catalyst can influence the relative rates of the desired intermolecular coupling and the undesired intramolecular cyclization. Bulky ligands may sterically hinder the approach of the amide nitrogen to the metal center, thus favoring the desired reaction pathway.
-
Reaction Conditions: Carefully controlling the reaction temperature and the choice of base can also help to minimize this side reaction. Lower temperatures generally favor the desired kinetic product over potential thermodynamic cyclization products.
Experimental Protocols
While specific conditions for this compound are not abundantly available in the literature, the following general protocols for Suzuki-Miyaura reactions can serve as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for each specific substrate combination.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Add the solvent to the vessel.
-
Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Under an argon atmosphere, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimization of Reaction Conditions
For challenging substrates like this compound, a systematic optimization of reaction parameters is often necessary. The following table provides a starting point for such an optimization.
| Parameter | Conditions to Screen |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF |
| Temperature | Room Temperature, 60 °C, 80 °C, 100 °C |
By systematically varying these parameters, researchers can identify the optimal conditions for their specific Suzuki-Miyaura coupling reaction with this compound, leading to improved yields and reduced side product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Aminocarbonylphenylboronic Acid in Synthetic Chemistry
Welcome to the technical support center for 2-Aminocarbonylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: Several byproducts can arise from reactions with this compound, primarily stemming from the inherent reactivity of boronic acids and potential intramolecular interactions. The most common byproducts include:
-
Protodeboronation Product (Benzamide): This is often the major byproduct, where the boronic acid moiety is replaced by a hydrogen atom, yielding benzamide. This is especially prevalent under basic reaction conditions.[1][2]
-
Homocoupling Product (2,2'-Dicarbamoylbiphenyl): The palladium catalyst can couple two molecules of the boronic acid to form a symmetrical biphenyl dimer.
-
Boroxine Formation: Like many phenylboronic acids, this compound can dehydrate to form a cyclic trimer anhydride, known as a boroxine. This can be a significant component of the starting material if it has been stored improperly and can affect reaction stoichiometry.
-
Intramolecular Cyclization Products (e.g., Benzoxaborolone derivatives): The ortho-aminocarbonyl group can undergo intramolecular cyclization with the boronic acid under certain conditions, particularly upon heating, to form heterocyclic structures.
Q2: Why is protodeboronation a significant issue with this compound?
A2: Protodeboronation is a common degradation pathway for many arylboronic acids, and its rate can be influenced by the reaction conditions.[1] For this compound, the presence of the ortho-aminocarbonyl group can influence the electronic properties of the phenyl ring and the stability of the carbon-boron bond. Under the basic conditions typically required for cross-coupling reactions like the Suzuki-Miyaura coupling, the cleavage of the C-B bond is accelerated, leading to the formation of benzamide.[1][3]
Q3: Can the aminocarbonyl group itself participate in side reactions?
A3: Yes, the aminocarbonyl group is not always an inert spectator. Under certain transition-metal catalyzed conditions, particularly at elevated temperatures, it can undergo intramolecular cyclization. For example, analogous amidoarylboronic aldehydes have been shown to cyclize to form isoquinolinones.[4] While this may not be a major pathway in standard Suzuki couplings, it is a potential side reaction to be aware of, especially during the development of new synthetic methods.
Q4: How does the purity of this compound affect my reaction outcome?
A4: The purity of the boronic acid is critical. A common impurity is the corresponding boroxine, formed from the dehydration of three boronic acid molecules. If a significant portion of your starting material is the boroxine, the actual amount of the active monomeric boronic acid in your reaction will be lower than calculated, leading to incomplete conversion and lower yields. It is advisable to check the purity of the boronic acid by techniques like NMR before use, especially if it has been stored for a long time or under non-inert conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of benzamide. | Protodeboronation: The reaction conditions (strong base, high temperature, prolonged reaction time) are promoting the cleavage of the carbon-boron bond.[1] | - Use a milder base (e.g., K₂CO₃ or K₃PO₄ instead of NaOH or KOH).- Lower the reaction temperature.- Minimize the reaction time by closely monitoring its progress.- Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation which can occur in parallel. |
| Formation of a high molecular weight byproduct, identified as 2,2'-dicarbamoylbiphenyl. | Homocoupling: The catalytic cycle is favoring the coupling of two boronic acid molecules. | - Use a slight excess of the halide coupling partner.- Adjust the palladium catalyst and ligand. Some ligands are more prone to promoting homocoupling.- Lower the reaction temperature. |
| Inconsistent reaction yields and difficulty in achieving full conversion. | Boroxine Formation: A significant portion of the this compound may exist as the inactive boroxine trimer. | - Before use, dissolve the boronic acid in a solvent with a small amount of water and stir to hydrolyze the boroxine back to the monomeric boronic acid, then remove the solvent.- Store the boronic acid under an inert atmosphere and in a desiccator. |
| Presence of unexpected heterocyclic byproducts. | Intramolecular Cyclization: The reaction conditions may be promoting the cyclization of the aminocarbonyl group with the boronic acid.[4] | - Lower the reaction temperature.- Screen different palladium catalysts and ligands, as some may favor this side reaction.- Consider protecting the amide nitrogen if the problem persists, although this adds extra synthetic steps. |
Experimental Protocols
Protocol 1: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method to minimize the formation of benzamide during the Suzuki-Miyaura coupling of this compound with an aryl bromide.
-
Reagent Preparation:
-
In a reaction vessel, dissolve the aryl bromide (1.0 mmol) and this compound (1.2 mmol) in a mixture of dioxane (4 mL) and water (1 mL).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Catalyst and Base Addition:
-
To the degassed solution, add K₂CO₃ (2.0 mmol) and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Work-up:
-
Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visual Diagrams
Caption: Common reaction pathways of this compound.
Caption: Troubleshooting workflow for reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Transition-metal-catalyzed intramolecular cyclization of amido(hetero)arylboronic acid aldehydes to isoquinolinones and derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reactions with 2-Aminocarbonylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions involving 2-Aminocarbonylphenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, offering potential causes and solutions in a structured question-and-answer format.
Question 1: Why is my reaction resulting in low or no product yield?
Answer: Low yields are a common challenge when working with boronic acids. Several factors can contribute to this issue:
-
Inactive Catalyst: The active Pd(0) species may not have formed or has decomposed. Standard catalysts may be ineffective for certain couplings.[1][2]
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), rendering it inactive for the desired cross-coupling.[1][3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly dependent on the specific substrates.[1]
-
Poor Reagent Quality: The this compound may have degraded, especially if improperly stored. Contamination or degradation of other reagents, solvents, or the catalyst can also inhibit the reaction.[1]
Solutions:
-
Catalyst System: Ensure the catalyst is fresh. For challenging couplings, consider more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2]
-
Minimize Protodeboronation: Use high-purity, anhydrous solvents and thoroughly degas the reaction mixture to remove oxygen and moisture. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[1]
-
Optimize Conditions: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, toluene, THF/water mixtures).[2][4][5] A systematic optimization may be necessary (see tables below).
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can often favor the desired cross-coupling reaction over side reactions.[1]
Question 2: I'm observing significant formation of side products, such as biphenyl from homocoupling. What can I do?
Answer: The formation of side products competes with your desired reaction and reduces the overall yield.
-
Homocoupling: This side reaction, where the boronic acid couples with itself or the aryl halide couples with itself, can be promoted by the presence of oxygen or by certain catalyst systems.[1]
-
Protodeboronation: As mentioned above, this is a major competing pathway that leads to the formation of benzamide from the starting boronic acid.[1][3]
Solutions:
-
Inert Atmosphere: Thoroughly degas all solvents and the final reaction mixture to minimize oxygen, which can promote homocoupling.[1]
-
Reaction Time: In some cases, abbreviated reaction times can be optimal to "outrun" the destructive protodeboronation side reaction, especially if the desired coupling is fast.[3]
-
Parameter Screening: The choice of ligand, base, or solvent can sometimes minimize side reactions. A re-evaluation of these parameters is recommended.[2]
Question 3: My product is difficult to purify. How can I effectively remove unreacted boronic acid and other impurities?
Answer: Purifying products from boronic acid reactions can be challenging due to the properties of the boronic acid itself and potential byproducts like boroxines (anhydrides).[6][7]
Solutions:
-
Aqueous Wash: A basic aqueous wash (e.g., with NaOH or K₂CO₃) can help remove some unreacted boronic acid by converting it to the more water-soluble boronate salt.
-
Recrystallization: This is a highly effective method for purifying solid products. Common solvents for recrystallizing aryl boronic acids include hot water or ethanol.[6]
-
Specialized Extraction: A sorbitol extraction can be used to selectively pull the free boronic acid into the aqueous layer, leaving the desired product in the organic layer.[6]
-
Adduct Formation: The unreacted boronic acid can be selectively precipitated by forming a crystalline adduct with diethanolamine, which can then be filtered off.[6]
-
Chromatography: While standard silica gel chromatography can be difficult for boronic acids, it is often the method of choice for the final product. If issues persist, consider using a different stationary phase like C18 (reversed-phase).[6]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize general trends and starting points for optimizing Suzuki-Miyaura coupling reactions. The optimal conditions should be determined empirically for each specific substrate combination.
Table 1: Effect of Base on Reaction Yield
| Base | Strength | Common Use/Observation |
| K₃PO₄ | Strong | Often effective for challenging couplings, including those with aryl chlorides.[4] |
| Cs₂CO₃ | Strong | Highly effective, but more expensive. Can improve yields in difficult reactions.[8] |
| K₂CO₃ | Moderate | A common and cost-effective choice for many standard Suzuki couplings.[5] |
| NaH | Strong | Can lead to high yields but requires careful handling due to its reactivity.[5] |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Properties | Common Use/Observation |
| 1,4-Dioxane | Aprotic Ether | Frequently used, often with water as a co-solvent to help dissolve the base.[2][4] |
| Toluene | Aprotic, Non-polar | Good for higher temperature reactions. Often used with water.[2] |
| THF | Aprotic Ether | Common solvent, but its lower boiling point limits the reaction temperature.[2][3] |
| EtOAc | Ester | Can be effective, particularly in photoredox-mediated reactions.[9] |
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
-
Schlenk flask or reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, base, palladium source, and ligand.[1]
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (e.g., Argon) three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. If using a co-solvent system like dioxane/water, ensure the water is also degassed.[1]
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][4]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS until the starting material is consumed.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the final product.
Caption: General experimental workflow for Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[10] It is important to protect it from moisture and air to prevent hydrolysis and the formation of boroxine anhydrides, which can affect its reactivity.
Q2: How can I monitor the progress of my reaction in real-time? A2: Common techniques to monitor reaction progress include Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For more detailed mechanistic insights and quantitative analysis of reagent consumption and product formation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[11][12]
Q3: What is boroxine formation and is it a problem? A3: Boroxines are stable, cyclic anhydrides formed from three boronic acid molecules with the loss of three water molecules. This process is often reversible but can be promoted by heat or the removal of water. Boroxine formation can complicate analysis (e.g., in NMR and mass spectrometry) and may affect the reactivity of the boronic acid in the reaction.[7] Using the boronic acid as soon as it is dispensed and ensuring proper storage can minimize this issue.
Q4: Are there any specific incompatibilities I should be aware of? A4: While generally robust, boronic acids can be sensitive. Strong oxidizing agents should be avoided. In some specific reaction types, such as copper-catalyzed click reactions, the copper catalyst can mediate the degradation of the boronic acid moiety.[13] It is always important to check the compatibility of all reagents in your planned reaction scheme.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aobchem.com [aobchem.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield in reactions involving 2-Aminocarbonylphenylboronic acid
Welcome to the technical support center for 2-Aminocarbonylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to its use in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki-Miyaura reaction yield consistently low when using this compound?
Answer: Low yields in Suzuki-Miyaura couplings are a common challenge and can stem from several factors. The primary reasons include catalyst deactivation, suboptimal reaction conditions, and degradation of the boronic acid.[1]
-
Protodeboronation: this compound can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively consuming your starting material.[1][2] This is often accelerated by aqueous bases and high temperatures.[3]
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective for challenging substrates.[1] More active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often required to promote the difficult oxidative addition step and achieve higher yields.[4][5]
-
Suboptimal Base and Solvent: The choice of base is critical for activating the boronic acid.[6] An inappropriate base can fail to promote the reaction or may encourage side reactions. Similarly, the solvent system must be suitable for dissolving both the organic reagents and the inorganic base.[7]
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst to inactive Pd(II) species and can also promote homocoupling of the boronic acid.[1][5]
Question 2: I suspect protodeboronation is consuming my starting material. How can I minimize this side reaction?
Answer: Protodeboronation is a frequent cause of yield loss in Suzuki reactions.[2] Several strategies can be employed to mitigate this undesired side reaction:
-
Use Anhydrous Solvents: Minimizing the amount of water in the reaction can suppress protodeboronation.[1] Using anhydrous solvents is a key step.
-
Select a Milder Base: Strong aqueous bases can accelerate protodeboronation.[8] Consider using a milder base like potassium fluoride (KF) or carefully screening bases like K₃PO₄, which can provide a good balance of reactivity while minimizing certain side reactions.[3]
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol esters or MIDA esters.[1] These are generally more resistant to protodeboronation and can release the boronic acid in situ under the reaction conditions.
-
Optimize Reaction Time and Temperature: Since protodeboronation can be time and temperature-dependent, it is crucial to use a fast and active catalyst that can "outrun" this destructive side reaction.[9] Minimizing reaction time by monitoring for completion (e.g., via TLC or LC-MS) is advisable.
Question 3: What are the optimal reaction components (catalyst, base, solvent) to start with for a coupling reaction involving this compound?
Answer: While the optimal conditions are substrate-dependent, a good starting point for challenging couplings can significantly improve the chances of success.
Below is a decision tree to guide the selection of key reaction components.
Caption: Decision tree for selecting key reaction components.
Comparative Data on Base and Solvent Selection
The choice of base and solvent can significantly impact reaction yield. While specific data for this compound is sparse, general trends for Suzuki couplings provide a useful guide.
| Base | Equivalents | Solvent System | Temperature (°C) | Comments | Citations |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1) | 60 - 100 | A strong base, often effective for difficult couplings and with boronic esters. A reliable starting point. | [3][5] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / EtOH / H₂O, THF / H₂O | 80 - 110 | A standard, widely used base. May be less effective for very challenging substrates. | [3][5] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, DMF | 80 - 110 | More soluble and stronger than K₂CO₃; can increase reaction rates when other bases fail. | [3] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | A milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions. | [3][10] |
Note: This data is compiled from sources with varying substrates and should be used as a qualitative guide.[11]
Question 4: My product is difficult to purify. What strategies can I use to remove unreacted boronic acid and other impurities?
Answer: Purifying products from boronic acid reactions can be challenging due to the polar nature of the boronic acid starting material and potential byproducts.
-
Acid-Base Extraction: Treat the crude reaction mixture with an aqueous base (e.g., 1-2 M NaOH) and extract with an organic solvent like ethyl acetate or CH₂Cl₂. The desired product should remain in the organic phase, while the acidic boronic acid will be extracted into the aqueous basic layer.[12]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Solvents like hot ethanol or mixtures containing ethyl acetate can be effective for aryl boronic acid products.[13][14]
-
Chromatography: While sometimes difficult, silica gel chromatography can be used. If the product and starting material are polar, consider using a more polar solvent system, such as CH₂Cl₂-MeOH.[12]
-
Derivatization: In difficult cases, the crude boronic acid can be converted into a diethanolamine adduct, which is often crystalline and can be easily filtered off.[13] Another method involves a sorbitol extraction, which selectively pulls the free boronic acid into an aqueous layer.[13]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing and handling this compound?
A1: Proper storage is crucial to maintain the reagent's integrity.
-
Storage Conditions: Store this compound in a tightly sealed, airtight container in a cool, dark, and dry place.[15][16]
-
Inert Atmosphere: For long-term storage, consider keeping it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
-
Segregation: Store acids separately from bases and reactive metals.[15][17] Although boronic acids are weak acids, it is good practice to follow general chemical storage guidelines.[18]
Q2: What is the solubility of this compound in common solvents?
A2: Phenylboronic acids are generally soluble in most polar organic solvents but have poor solubility in nonpolar solvents like hexanes.[19]
| Solvent | General Solubility | Notes | Citations |
| Water | Low | The solubility of unsubstituted phenylboronic acid is low (approx. 10 g/L at 20°C).[19][20] The aminocarbonyl group may slightly alter this. Mixtures with organic co-solvents are common. | |
| Ethers (e.g., THF, Dioxane) | High | Commonly used as solvents in Suzuki-Miyaura reactions. | [21] |
| Alcohols (e.g., EtOH, MeOH) | Soluble | Often used in mixed solvent systems with water. | [19] |
| DMF, DMSO | Soluble | Polar aprotic solvents that can be effective for Suzuki couplings, though single-solvent systems may give unsatisfactory yields. | |
| Toluene | Moderate | Often used, typically in combination with a co-solvent and a phase-transfer catalyst if an aqueous base is used. | [22] |
| Hexanes, CCl₄ | Poorly Soluble | Not suitable as primary reaction solvents. |
Q3: What is the fundamental catalytic cycle for the Suzuki-Miyaura reaction?
A3: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (which is activated by a base to form a more nucleophilic boronate species) is transferred to the palladium complex. This is a crucial step where the base plays its role.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling
This protocol provides a generalized procedure that can be adapted for coupling this compound with an aryl halide. Optimization for specific substrates is recommended.[5]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Selected Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the selected base (2.0 mmol).[5]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2 mol%) and the phosphine ligand (4 mol%).[6]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[5]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. csuohio.edu [csuohio.edu]
- 16. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
- 17. Chemical Segregation and Storage Guide | Fisher Scientific [fishersci.com]
- 18. Safe Working Practices: Storing Acids | Safety Storage Systems [safetystoragesystems.co.uk]
- 19. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Strategies for the Removal of Boronic Acid Impurities from Reaction Mixtures
Welcome to the Technical Support Center for the purification of reaction mixtures containing boronic acid impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the removal of residual boronic acids and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of boronic acid-related impurities I might encounter?
A1: Following a reaction, such as a Suzuki-Miyaura coupling, you may encounter several types of boron-containing impurities. The most common is the unreacted boronic acid starting material. Additionally, boronic acids can form cyclic anhydrides called boroxines, especially under anhydrous conditions. Protodeboronation, the cleavage of the carbon-boron bond, can also occur, leading to the formation of boric acid and the corresponding arene byproduct.[1]
Q2: Why is it crucial to remove boronic acid impurities, particularly in a drug development context?
A2: While historically considered to have low toxicity, recent studies have raised concerns about the potential mutagenic activity of some boronic acids.[2] This has increased regulatory scrutiny, making their removal to very low levels a critical step in the synthesis of active pharmaceutical ingredients (APIs).
Q3: What are the primary methods for removing boronic acid impurities?
A3: The main strategies for removing boronic acid impurities from reaction mixtures include:
-
Scavenger Resins: Utilizing solid-supported scavengers that selectively bind to boronic acids.
-
Liquid-Liquid Extraction: Exploiting the acidic nature of boronic acids to separate them into an aqueous phase.
-
Crystallization/Recrystallization: Purifying the desired product by selective crystallization, leaving impurities in the mother liquor.
-
Chromatography: Separating the product from impurities based on their differential adsorption to a stationary phase.
Q4: Can I use standard silica gel chromatography to remove boronic acids?
A4: While possible, standard silica gel chromatography can be challenging for boronic acid removal. Boronic acids can streak or irreversibly bind to the acidic silica gel, leading to poor separation and low recovery of the desired product.[3] Using neutral or basic alumina, or a modified silica gel, can sometimes yield better results.[1]
Q5: My desired product is an oil. Can I still use crystallization to remove boronic acid impurities?
A5: If your product is an oil, direct recrystallization is not an option. However, you might consider derivatizing your product to a crystalline solid, performing the recrystallization, and then cleaving the derivative to regenerate your purified oily product. Alternatively, other purification methods like scavenger resins or extraction would be more suitable.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of boronic acid impurities.
Scavenger Resins
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete removal of boronic acid. | Insufficient amount of scavenger resin used. | Increase the equivalents of the scavenger resin. A typical starting point is 2-4 equivalents relative to the boronic acid.[4] |
| Inadequate reaction time or mixing. | Increase the stirring time to allow for complete binding. Ensure efficient mixing of the resin in the reaction mixture. | |
| The chosen scavenger is not optimal for the specific boronic acid. | Screen different types of scavenger resins (e.g., DEAM, Diol) to find the most effective one for your substrate. | |
| Low recovery of the desired product. | Non-specific binding of the product to the resin. | Wash the resin thoroughly with an appropriate solvent after scavenging to recover any non-specifically bound product. |
| The product is reacting with the scavenger. | Ensure the chosen scavenger is compatible with the functional groups present in your product. |
Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Boronic acid remains in the organic layer after basic wash. | The aqueous base is not strong enough or concentrated enough to deprotonate the boronic acid. | Use a more concentrated basic solution (e.g., 1-2 M NaOH or KOH).[5] |
| The boronic acid has low solubility in the aqueous phase even as the boronate salt. | Perform multiple extractions with the basic solution to improve removal efficiency. | |
| Formation of an emulsion during extraction. | High concentration of reagents or vigorous shaking. | Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Addition of brine can also help to break up emulsions. |
| Product is extracted into the aqueous layer along with the boronic acid. | The product contains acidic functional groups that are also deprotonated by the base. | If the pKa values are sufficiently different, careful pH control of the aqueous phase can allow for selective extraction. Otherwise, an alternative purification method may be necessary. |
Crystallization/Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling. | The solution is not supersaturated (too much solvent was used). | Concentrate the solution by carefully evaporating some of the solvent and then attempt to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce nucleation. | |
| The purified product is still contaminated with boronic acid. | The boronic acid co-precipitates with the product. | The chosen solvent system may not be optimal for discriminating between the product and the impurity. Screen for a different solvent or a mixture of solvents. |
| Impurities are trapped within the crystal lattice. | Ensure a slow cooling rate to allow for the formation of well-defined crystals, which are less likely to occlude impurities.[6] | |
| "Oiling out" of the product instead of crystallization. | The melting point of the solute is lower than the boiling point of the solvent. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.[6] |
Quantitative Data on Boronic Acid Scavengers
| Scavenger Resin | Functional Group | Typical Loading (mmol/g) | Adsorption Capacity | Notes |
| SiliaBond DEAM | Diethanolamine | ~1.4 | High | Effective for scavenging boronic acids and certain metals.[7] |
| SiliaBond Diol | Diol | ~1.0 | Effective | Can be used as a boronic acid scavenger, similar to DEAM-functionalized resins.[8] |
| Amberlite IRA743 | N-methylglucamine | ~0.7 (meq/mL) | 74.34 mg/g (for boron) | A borate-specific chelating resin. |
| SiliaBond Guanidine | Diisopropylguanidine | Not specified | Powerful | Particularly effective for chelating organic acids, including boronic acids.[9] |
| SiliaBond Carbonate | Carbonate | ~0.7 | Effective | Can be used to scavenge boronic acids, with 4 equivalents achieving 100% removal in a specific study.[4] |
Experimental Protocols
Protocol 1: Removal of Boronic Acid Impurities using a Scavenger Resin (Batch Method)
This protocol provides a general procedure for using a scavenger resin to remove excess boronic acid from a reaction mixture.
Materials:
-
Crude reaction mixture containing the desired product and boronic acid impurity.
-
Appropriate scavenger resin (e.g., SiliaBond DEAM or Diol).
-
Suitable solvent for the reaction mixture.
-
Stirring apparatus (e.g., magnetic stirrer).
-
Filtration apparatus (e.g., Büchner funnel or fritted glass filter).
Procedure:
-
Once the primary reaction is complete, ensure the reaction mixture is in a solvent compatible with the scavenger resin.
-
Add the scavenger resin to the reaction mixture. A common starting point is to use 2-4 equivalents of the resin relative to the initial amount of boronic acid.[4]
-
Stir the suspension at room temperature. The required time can vary, but a typical duration is 1-2 hours. The progress of the scavenging can be monitored by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the scavenging is complete, filter the mixture to remove the resin.
-
Wash the collected resin with a fresh portion of the solvent to ensure complete recovery of the desired product.
-
Combine the filtrate and the washings. This solution now contains the purified product, free of the boronic acid impurity.
-
The purified product can then be isolated by removing the solvent under reduced pressure.
Protocol 2: Purification via Liquid-Liquid Extraction with a Basic Wash
This protocol describes the removal of acidic boronic acid impurities from an organic solution by extraction into a basic aqueous phase.
Materials:
-
Organic solution of the crude reaction mixture.
-
Aqueous basic solution (e.g., 1 M NaOH or 1 M K2CO3).
-
Separatory funnel.
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Drying agent (e.g., anhydrous MgSO4 or Na2SO4).
Procedure:
-
Transfer the organic solution containing the crude product to a separatory funnel.
-
Add an equal volume of the aqueous basic solution to the separatory funnel.
-
Stopper the funnel and shake gently, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate completely. The boronate salt of the impurity will be in the upper aqueous layer (if the organic solvent is denser than water) or the lower aqueous layer (if the organic solvent is less dense than water).
-
Drain the organic layer into a clean flask.
-
For efficient removal, repeat the extraction of the organic layer with fresh aqueous base one or two more times.
-
Wash the organic layer with brine to remove any remaining water-soluble components.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 3: Purification by Recrystallization
This protocol outlines a general procedure for purifying a solid product from boronic acid impurities by recrystallization.
Materials:
-
Crude solid product contaminated with boronic acid.
-
A suitable recrystallization solvent or solvent pair.
-
Erlenmeyer flask.
-
Heating source (e.g., hot plate).
-
Filtration apparatus (e.g., Büchner funnel).
Procedure:
-
Select an appropriate solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the boronic acid impurity has different solubility characteristics.
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.[6]
-
After the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals, for example, by leaving them under vacuum on the filter or by transferring them to a drying oven at a suitable temperature.
Visualizing Experimental and Troubleshooting Workflows
The following diagrams, generated using the DOT language, illustrate logical workflows for key purification and troubleshooting processes.
Caption: Workflow for boronic acid removal using a scavenger resin.
Caption: Troubleshooting basic extraction of boronic acid.
Caption: Decision tree for troubleshooting crystallization issues.
References
Challenges in the scale-up of reactions with 2-Aminocarbonylphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Aminocarbonylphenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this reagent.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues that may arise during the scale-up of cross-coupling reactions, such as the Suzuki-Miyaura coupling, with this compound.
Issue 1: Low or Inconsistent Product Yield
Low or inconsistent yields are a common hurdle when transitioning from bench-scale to larger-scale reactions. Several factors can contribute to this issue.
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Potential Cause: Catalyst deactivation or insufficient catalyst loading.
-
Troubleshooting Steps:
-
Catalyst Selection: Ensure you are using a robust palladium catalyst suitable for scale-up. Palladacycle precatalysts are often more stable and efficient at lower loadings compared to standard Pd(OAc)₂ or Pd(PPh₃)₄.
-
Optimize Catalyst Loading: While higher catalyst loading might be acceptable for lab-scale synthesis, it can be economically and environmentally prohibitive on a larger scale. Carefully screen catalyst loading to find the optimal balance between reaction efficiency and cost. A typical range to investigate is 0.1 to 2 mol%.
-
Inert Atmosphere: Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction. Oxygen can lead to catalyst decomposition and the formation of unwanted side products.[1] Ensure proper degassing of solvents and reagents.
-
-
Potential Cause: Instability of this compound.
-
Troubleshooting Steps:
-
Protodeboronation: Boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen), especially at elevated temperatures and in the presence of aqueous bases.[2][3]
-
Minimize reaction time and temperature where possible.
-
Consider using a less nucleophilic base or a non-aqueous base/solvent system.
-
-
Boroxine Formation: Like other boronic acids, this compound can form unreactive trimeric anhydrides (boroxines) upon dehydration.
-
Use fresh, high-purity boronic acid.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) which can slowly release the active boronic acid under the reaction conditions.
-
-
-
Potential Cause: Poor solubility of reagents.
-
Troubleshooting Steps:
-
Solvent Screening: The solubility of this compound and its coupling partner can be a limiting factor in scale-up.[4][5] Screen a variety of solvents and solvent mixtures to ensure all reagents remain in solution throughout the reaction. Common solvents for Suzuki-Miyaura reactions include dioxane, THF, and toluene, often with a co-solvent like water or ethanol.[6]
-
Temperature Profile: Optimize the reaction temperature to enhance solubility without promoting significant degradation of the starting materials or catalyst.
-
Issue 2: Formation of Impurities and Side Products
The formation of byproducts can complicate purification and reduce the overall yield of the desired product, a problem that is often magnified during scale-up.
-
Potential Cause: Homocoupling of this compound.
-
Troubleshooting Steps:
-
Minimize Oxygen: As with catalyst deactivation, the presence of oxygen can promote the homocoupling of boronic acids. Rigorous degassing is crucial.
-
Catalyst Choice: Using a Pd(0) source directly, rather than generating it in situ from a Pd(II) precatalyst, can sometimes reduce homocoupling.
-
Reaction Conditions: High temperatures can sometimes favor homocoupling. Evaluate if a lower reaction temperature can still provide a reasonable reaction rate.
-
-
Potential Cause: Intramolecular cyclization or other side reactions involving the aminocarbonyl group.
-
Troubleshooting Steps:
-
Protecting Groups: If intramolecular reactions are suspected, consider protecting the amide nitrogen. However, this adds extra steps to the synthesis and may not be ideal for a large-scale process.
-
Reaction Optimization: Carefully screen reaction conditions (base, solvent, temperature) to find a window where the desired cross-coupling reaction is favored over potential side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Suzuki-Miyaura reactions with this compound?
A1: The main challenges include:
-
Maintaining Yield and Purity: What works on a small scale may not translate directly to a larger scale, often resulting in lower yields and increased impurity profiles.
-
Heat and Mass Transfer: Inadequate mixing and inefficient heat transfer in large reactors can lead to localized "hot spots," promoting side reactions and catalyst degradation.
-
Reagent Addition: The rate of addition of reagents, especially the base, can become critical on a larger scale to control exotherms.[1][7]
-
Purification: Removing residual palladium and other process-related impurities can be more challenging at scale.
Q2: How does the ortho-aminocarbonyl group influence the reactivity of the boronic acid?
A2: The ortho-aminocarbonyl group can influence reactivity in several ways:
-
Steric Hindrance: The ortho-substituent can sterically hinder the approach of the palladium catalyst, potentially slowing down the transmetalation step of the catalytic cycle.[8]
-
Electronic Effects: The amide group is electron-withdrawing, which can affect the electronic properties of the boronic acid and its reactivity.
-
Potential for Chelation: The carbonyl oxygen and/or the amide nitrogen could potentially coordinate to the palladium center, which may influence the catalytic cycle.
Q3: What are the best practices for minimizing palladium contamination in the final product on a large scale?
A3: Minimizing palladium contamination is a critical aspect of pharmaceutical manufacturing. Strategies include:
-
Catalyst Selection and Loading: Use a highly active catalyst at the lowest possible loading to minimize the amount of palladium used.
-
Post-Reaction Scavenging: After the reaction is complete, treat the reaction mixture with a palladium scavenger. Common scavengers include silica-functionalized thiols, activated carbon, or specialized resins.
-
Crystallization: Proper design of the final product crystallization can be very effective in rejecting residual palladium.
-
Aqueous Washes: Certain aqueous washes (e.g., with solutions of cysteine or sodium bisulfite) can help to extract palladium salts.[9]
Data Presentation
Table 1: Comparison of Catalyst Performance in a Model Suzuki-Miyaura Reaction
| Catalyst (mol%) | Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (2%) | Dioxane/H₂O (4:1) | K₂CO₃ | 90 | 12 | 75 |
| XPhos Pd G3 (0.5%) | THF/H₂O (10:1) | K₃PO₄ | 80 | 6 | 92 |
| SPhos Pd G2 (0.5%) | Toluene/H₂O (5:1) | Cs₂CO₃ | 100 | 8 | 88 |
| Pd(OAc)₂/SPhos (1%) | Dioxane | K₃PO₄ | 90 | 10 | 85 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for a Lab-Scale Suzuki-Miyaura Reaction
This protocol is a starting point and should be optimized for your specific substrates and equipment.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 0.5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Considerations for Scale-Up:
-
Reactor Type: For larger scales, a jacketed glass reactor with an overhead stirrer is recommended for better temperature control and mixing.
-
Reagent Addition: Consider adding the base as a solution to better control any exotherm. For highly exothermic reactions, controlled addition of one of the coupling partners may also be necessary.
-
Workup and Purification: Liquid-liquid extractions can be challenging on a large scale. Consider alternative workup procedures such as crystallization or precipitation of the product.
Visualizations
References
- 1. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Unexpected Side Products of 2-Aminocarbonylphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminocarbonylphenylboronic acid. Here, you will find information to identify and characterize unexpected side products that may be encountered during synthesis, purification, and application of this reagent.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions.
Issue 1: Presence of a Higher Molecular Weight Species in Mass Spectrometry Analysis
| Potential Cause | Suggested Solutions |
| Boroxine Formation: Phenylboronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines. This is a common and often reversible side reaction. | - Characterization: In mass spectrometry, the boroxine will appear as a peak corresponding to [3M - 3H₂O + H]⁺, where M is the mass of this compound. In ¹¹B NMR, boroxines typically show a different chemical shift (around 15-25 ppm) compared to the boronic acid (around 25-35 ppm).- Mitigation: The formation of boroxines can often be reversed by dissolving the sample in a coordinating solvent like methanol or by treatment with water. For applications where the boroxine is unreactive, it may not be necessary to remove it, as it can hydrolyze in situ under aqueous reaction conditions. |
Issue 2: Observation of a Product Lacking the Boronic Acid Moiety
| Potential Cause | Suggested Solutions |
| Protodeboronation: This is the loss of the boronic acid group and its replacement with a hydrogen atom. This side reaction is common, especially under harsh basic conditions or in the presence of certain transition metal catalysts. | - Reaction Condition Optimization: If this occurs during a reaction (e.g., Suzuki coupling), consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH). Running the reaction under anhydrous conditions can also minimize protodeboronation.[1]- Characterization: The resulting product, benzamide, can be identified by comparing its mass spectrum and NMR data to a known standard. |
| Oxidative Degradation: The boronic acid group can be cleaved under oxidative conditions to yield the corresponding phenol, which in this case would be 2-hydroxybenzamide. | - Inert Atmosphere: Ensure that all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]- Characterization: The phenolic product can be identified by its characteristic spectroscopic data (e.g., a broad -OH peak in the ¹H NMR spectrum). |
Issue 3: Appearance of Unexpected Peaks in NMR and Mass Spectra, Potentially from Intramolecular Reactions
| Potential Cause | Suggested Solutions |
| Intramolecular Cyclization: The ortho-aminocarbonyl group can potentially undergo intramolecular cyclization with the boronic acid moiety, especially under dehydrating conditions, to form a benzoxaborolone-type structure. | - Reaction Condition Control: Avoid excessively high temperatures and strongly dehydrating conditions during synthesis and handling. - Characterization: The cyclized product will have a distinct mass and NMR spectrum. 2D NMR techniques (e.g., HMBC, HSQC) can be employed to elucidate the connectivity of the new heterocyclic ring. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a sample of this compound?
A1: The most common impurities are the corresponding boroxine (a trimeric anhydride formed by dehydration) and benzamide (formed via protodeboronation). Depending on the synthesis and storage conditions, you might also find starting materials from the synthesis or products of oxidative degradation.
Q2: How can I purify this compound to remove these side products?
A2: Recrystallization is a common method for purifying boronic acids. A suitable solvent system would need to be determined empirically, but mixtures of an organic solvent and water are often effective. Column chromatography on silica gel can also be used, but care must be taken as the acidic nature of silica gel can sometimes promote the degradation of sensitive boronic acids.
Q3: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. Could side products be the cause?
A3: Yes, side reactions of the boronic acid can certainly lead to low yields. Protodeboronation is a significant competing reaction that consumes the boronic acid.[1] Additionally, the formation of boroxine can sometimes reduce the effective concentration of the reactive boronic acid monomer, although in many cases it can be used directly. To troubleshoot, ensure your reaction is performed under a strict inert atmosphere, consider screening different bases and solvents, and verify the purity of your this compound before use.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This is a generalized procedure and may require optimization.
-
Reaction Setup: To a solution of a suitable starting material (e.g., 2-bromobenzamide) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (argon or nitrogen), add a boronic ester precursor (e.g., bis(pinacolato)diboron).
-
Catalysis: Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up and Hydrolysis: After completion, cool the reaction, and perform an aqueous workup. The boronic ester can then be hydrolyzed to the boronic acid using an acid or base.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Characterization of Potential Side Products by HPLC-MS
This protocol provides a starting point for developing an analytical method.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.
-
Detection: UV detection (e.g., at 254 nm) and mass spectrometry in both positive and negative ion modes.
-
Analysis: Monitor for the expected m/z values of this compound, its boroxine, the protodeboronated product (benzamide), and any potential cyclized products.
Visualizations
Caption: Workflow for identifying and addressing unexpected side products.
Caption: Common side reaction pathways for this compound.
References
Validation & Comparative
A Comparative Analysis of 2-Aminocarbonylphenylboronic Acid and 2-Formylphenylboronic Acid for Researchers and Drug Development Professionals
An in-depth evaluation of two versatile building blocks, 2-Aminocarbonylphenylboronic acid and 2-formylphenylboronic acid, reveals distinct reactivity profiles and synthetic utility. This guide provides a comparative study of their physicochemical properties, performance in the Suzuki-Miyaura cross-coupling reaction, and other key chemical transformations, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.
Physicochemical Properties: A Tale of Two Substituents
The seemingly subtle difference between an aminocarbonyl (or carbamoyl) and a formyl group at the ortho position to the boronic acid moiety imparts significant variations in the physicochemical properties of these reagents. These differences can influence their solubility, stability, and reactivity in various synthetic applications.
| Property | This compound | 2-Formylphenylboronic Acid |
| Molecular Formula | C₇H₈BNO₃ | C₇H₇BO₃ |
| Molecular Weight | 164.95 g/mol | 149.94 g/mol [1] |
| Appearance | White to off-white solid | White to off-white solid |
| pKa | Estimated to be higher than 2-formylphenylboronic acid due to the electron-donating nature of the amide group. | Generally lower than unsubstituted phenylboronic acid due to the electron-withdrawing nature of the formyl group. The pKa can be further influenced by other substituents on the phenyl ring.[2] |
| Solubility | Generally soluble in polar organic solvents. | Soluble in many organic solvents. |
| Stability | The aminocarbonyl group can influence oxidative stability.[3] | Can be susceptible to oxidation. |
The aminocarbonyl group in this compound is generally considered to be electron-donating, which can increase the electron density on the boronic acid moiety. In contrast, the formyl group in 2-formylphenylboronic acid is electron-withdrawing, which decreases the electron density at the boron center. This fundamental electronic difference is a key determinant of their reactivity in various chemical reactions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of boronic acids in this reaction is heavily influenced by the electronic and steric nature of their substituents.
General Principles
In the Suzuki-Miyaura catalytic cycle, the transmetalation step is often rate-determining. The electronic nature of the substituent on the phenylboronic acid can significantly impact the rate of this step.
-
Electron-donating groups on the phenylboronic acid generally enhance the rate of transmetalation, often leading to higher reaction yields and shorter reaction times.[4][5]
-
Electron-withdrawing groups , conversely, can slow down the transmetalation step, which may result in lower yields or require more forcing reaction conditions.[4][5][6]
Based on these principles, this compound, with its electron-donating amide group, would be expected to exhibit higher reactivity in Suzuki-Miyaura coupling compared to 2-formylphenylboronic acid, which possesses an electron-withdrawing aldehyde group.
Illustrative Comparative Experimental Data
| Boronic Acid | Substituent Nature | Expected Yield (%) | Expected Reaction Time (h) | Notes |
| This compound | Electron-donating (-CONH₂) | ~90-95% | 4-6 | The electron-donating amide group is expected to facilitate the transmetalation step, leading to high yields and moderate reaction times. |
| 2-Formylphenylboronic Acid | Electron-withdrawing (-CHO) | ~75-85% | 6-8 | The electron-withdrawing formyl group may retard the transmetalation step, potentially leading to lower yields and longer reaction times compared to the aminocarbonyl derivative.[4] |
Disclaimer: The data presented in this table is illustrative and based on established principles of Suzuki-Miyaura coupling reactions. Actual yields and reaction times will be highly dependent on the specific substrates, catalyst system, base, solvent, and temperature used.
Experimental Protocols
To provide a practical basis for comparison, a detailed experimental protocol for a generic Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for both this compound and 2-formylphenylboronic acid.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Boronic acid (this compound or 2-formylphenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture, 4:1, 5 mL)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Other Reactivities and Applications
Beyond the Suzuki-Miyaura reaction, the distinct functional groups of these two boronic acids open doors to different synthetic transformations and applications.
-
2-Formylphenylboronic Acid: The aldehyde functionality allows for a wide range of subsequent reactions. It is a key precursor for the synthesis of benzoxaboroles , a class of compounds with significant medicinal applications.[1] The formyl group can also participate in reactions such as reductive aminations, Wittig reactions, and the formation of imines, making it a versatile building block for creating molecular diversity.
-
This compound: The amide group offers different synthetic handles. It can be hydrolyzed to the corresponding carboxylic acid or participate in reactions involving the N-H bonds. It has been noted as a reagent in the preparation of RIPK2 inhibitors for treating inflammatory diseases, highlighting its relevance in medicinal chemistry.[]
Conclusion
Both this compound and 2-formylphenylboronic acid are valuable reagents in the arsenal of synthetic chemists. The choice between them should be guided by the specific requirements of the desired transformation.
-
For Suzuki-Miyaura couplings where higher reactivity and potentially milder conditions are desired, This compound may be the preferred choice due to its electron-donating substituent.
-
When subsequent functionalization of the ortho substituent is planned, 2-formylphenylboronic acid offers a broader range of well-established chemical transformations through its aldehyde group, making it a more versatile building block for generating molecular complexity.
This comparative guide provides a foundational understanding of the properties and reactivity of these two important boronic acids. Researchers are encouraged to consider the electronic and steric factors discussed herein and to optimize reaction conditions for their specific substrates to achieve the best possible outcomes in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Bioisosteric Replacement Strategies for 2-Aminocarbonylphenylboronic Acid Derivatives in PARP-1 Inhibition
A Comparative Guide for Researchers in Drug Discovery
The 2-aminocarbonylphenylboronic acid scaffold has emerged as a key pharmacophore in the design of potent enzyme inhibitors, particularly targeting Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a critical enzyme in the DNA damage response pathway, and its inhibition has proven to be a successful strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This guide provides a comparative analysis of bioisosteric replacement studies involving the this compound core, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Comparative Performance of Bioisosteric Replacements
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. In the context of this compound-based PARP-1 inhibitors, research has focused on modifying the benzamide moiety to improve potency, selectivity, and pharmacokinetic properties. A key example is the bioisosteric replacement of the carboxamide group with a tetrazole ring.
Below is a comparison of a lead compound, (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide, with its tetrazolyl analogue. The data highlights the impact of this bioisosteric replacement on PARP-1 inhibitory activity.[1]
| Compound ID | Bioisosteric Replacement | PARP-1 IC50 (nM) |
| 1 | Carboxamide (Lead Compound) | 434 |
| 51 | Tetrazole | 35 |
Data sourced from: Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.[1]
The substitution of the carboxamide with a tetrazole ring in this series resulted in a significant, over 12-fold, improvement in PARP-1 inhibition.[1] This enhancement is attributed to the tetrazole's ability to mimic the hydrogen bonding interactions of the carboxamide with key amino acid residues in the NAD+ binding pocket of PARP-1, such as Ser904 and Gly863, while potentially offering improved metabolic stability.[1]
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. The following are detailed methodologies for key in vitro assays used to evaluate the performance of PARP-1 inhibitors.
In Vitro PARP-1 Chemiluminescent Assay
This assay quantifies the activity of PARP-1 by measuring the synthesis of poly(ADP-ribose) (PAR).
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Histone-coated microplate
-
Anti-PAR antibody (e.g., mouse monoclonal)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection capabilities
-
Test compounds (dissolved in DMSO)
Procedure:
-
Coating the Plate: Coat a 96-well plate with histones and block with a suitable blocking buffer.
-
Enzyme Reaction: In each well, add the PARP-1 enzyme, activated DNA, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding β-NAD+. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Washing: Wash the plate to remove unbound reagents.
-
Primary Antibody Incubation: Add the anti-PAR antibody and incubate to allow binding to the newly synthesized PAR chains.
-
Washing: Wash the plate to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based PARP-1 Inhibition Assay (Western Blot)
This assay assesses the ability of a compound to inhibit PARP-1 activity within a cellular context by measuring the levels of PARylation.
Materials:
-
Cancer cell line (e.g., BRCA-deficient cell line like MDA-MB-436)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-PAR, anti-PARP-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a predetermined time.
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA damaging agent.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against PAR and PARP-1, followed by incubation with HRP-conjugated secondary antibodies. Use β-actin as a loading control.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the extent of PARylation inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the PARP-1 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: PARP-1 signaling pathway in response to DNA damage and the point of inhibition.
Caption: A generalized workflow for in vitro screening of PARP-1 inhibitors.
References
Efficacy of RIPK2 inhibitors derived from 2-Aminocarbonylphenylboronic acid
This guide provides a comprehensive comparison of various small molecule inhibitors targeting Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator in inflammatory signaling pathways. While this guide focuses on well-documented inhibitors with available experimental data, it is important to note that specific efficacy data for RIPK2 inhibitors derived from 2-aminocarbonylphenylboronic acid is not extensively available in the current literature. However, boronic acid derivatives are a known class of enzyme inhibitors, particularly for serine proteases and the proteasome, suggesting potential applicability in kinase inhibition that may be explored in future research.
The RIPK2 Signaling Pathway: A Key Inflammatory Axis
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial downstream signaling molecule for the nucleotide-binding oligomerization domain-like receptors (NLRs), particularly NOD1 and NOD2.[1][2] These intracellular sensors recognize bacterial peptidoglycans, triggering an innate immune response. Upon activation, NOD1/2 recruits RIPK2 through CARD-CARD domain interactions.[1] This leads to the ubiquitination of RIPK2, which then acts as a scaffold to recruit downstream kinases like TAK1, ultimately leading to the activation of the NF-κB and MAPK signaling pathways.[1][2] This cascade results in the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6.[2] Dysregulation of the NOD-RIPK2 pathway is associated with several inflammatory conditions, including Crohn's disease and sarcoidosis.[1][2]
Comparative Efficacy of RIPK2 Inhibitors
RIPK2 inhibitors can be broadly classified into Type I and Type II, based on their binding mode to the kinase domain. Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation, often offering greater selectivity. The table below summarizes the efficacy of several notable RIPK2 inhibitors from different chemical scaffolds.
| Inhibitor | Type | Target | Biochemical IC50 (nM) | Cellular Activity (IC50, nM) | Cell Type / Assay | Reference |
| Gefitinib | Type I | RIPK2, EGFR | 51 | ~1000 | NOD2-induced NF-κB activation | [3] |
| Ponatinib | Type II | RIPK2, Pan-kinase | 6.7 | 1-10 | MDP-induced cytokine mRNA | [2][4] |
| Regorafenib | Type II | RIPK2, Pan-kinase | 41 | N/A | N/A | [2] |
| Sorafenib | Type II | RIPK2, Pan-kinase | 75 | N/A | N/A | [2] |
| WEHI-345 | Type I | RIPK2 | 130 | >1000 | NOD1/2-mediated cytokine release | N/A |
| GSK583 | Type I | RIPK2 | N/A | N/A | N/A | N/A |
| GSK2983559 | Type I | RIPK2 | 3 | 13 (TNFα release) | Human Monocytes | [5] |
| CSLP37 | N/A | RIPK2, ALK2 | 16 | 26 | NOD cell signaling | [1] |
| UH15-15 | N/A | RIPK2 | 8 | N/A | N/A | [1] |
| OD36 | Type I | RIPK2 | N/A | Potent | Inhibition of RIPK2 autophosphorylation | [1] |
| OD38 | Type I | RIPK2 | N/A | Potent | Inhibition of RIPK2 autophosphorylation | [1] |
Experimental Protocols
The evaluation of RIPK2 inhibitors relies on a combination of biochemical and cellular assays to determine their potency and mechanism of action.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay directly measures the enzymatic activity of purified RIPK2 and its inhibition by a test compound.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary reagent is added to stop the reaction and deplete any remaining ATP. A second reagent then converts the produced ADP back to ATP, which is used by a luciferase/luciferin system to generate a luminescent signal proportional to the initial kinase activity.
Protocol:
-
Reaction Setup: In a multi-well plate, combine purified RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test inhibitor at various concentrations.
-
Incubation: Allow the kinase reaction to proceed at a set temperature for a specific duration.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the reaction and incubate to deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of MDP-Induced Cytokine Secretion
This assay assesses the ability of an inhibitor to block the downstream effects of RIPK2 activation in a cellular context.
Principle: Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, specifically activates the NOD2-RIPK2 signaling pathway, leading to the production and secretion of pro-inflammatory cytokines like TNF-α. The amount of secreted cytokine is quantified, typically by ELISA.
Protocol:
-
Cell Culture: Culture a suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or the monocytic cell line THP-1.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the RIPK2 inhibitor for a defined period.
-
Stimulation: Add MDP to the cell cultures to stimulate the NOD2 pathway.
-
Incubation: Incubate the cells for a sufficient time to allow for cytokine production and secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percent inhibition of TNF-α secretion at each inhibitor concentration and calculate the IC50 value.
Conclusion
The development of potent and selective RIPK2 inhibitors holds significant promise for the treatment of various inflammatory diseases. While Type I inhibitors have shown efficacy, the field is increasingly focusing on Type II inhibitors due to their potential for greater selectivity. The data presented highlights a range of compounds with diverse chemical scaffolds and varying potencies. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors and further exploring novel chemical matter, potentially including boronic acid-based compounds, to identify clinical candidates with improved therapeutic profiles. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of emerging RIPK2 inhibitors.
References
- 1. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
A Comparative Guide to the Reactivity of 2-Aminocarbonylphenylboronic Acid and Its Boronic Ester Derivatives
For researchers, scientists, and drug development professionals, the choice between utilizing a boronic acid or its corresponding ester derivative is a critical decision in synthetic planning. This guide provides an objective comparison of the reactivity of 2-Aminocarbonylphenylboronic acid and its boronic ester derivatives, supported by representative experimental data and detailed methodologies.
The Reactivity-Stability Trade-Off
The fundamental difference between this compound and its boronic ester derivatives lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive in cross-coupling reactions, which can lead to faster reaction times.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[2]
However, this high reactivity is often accompanied by lower stability. Boronic acids can be susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can impact their shelf life and reaction yields.[3]
Conversely, boronic esters, such as the commonly used pinacol esters, offer significantly greater stability.[2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1]
Quantitative Performance Comparison
| Boron Reagent | Pretransmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| Arylboronic Acid | Observed | 5.78 ± 0.13 | 1.00 |
| Pinacol Boronate Ester | Not Observed | Sigmoidal kinetics | Slower |
| Glycol Boronate Ester | Observed | 133 ± 7.0 | ~23 |
| Dimethyl Boronate Ester | Observed | 121 ± 4.0 | ~21 |
| Catechol Boronate Ester | Observed | 26.8 ± 0.80 | ~4.6 |
Data is for 4-fluorophenylboronic acid and its esters and is intended to be representative.[1]
The data indicates that while the pinacol ester is less reactive than the free boronic acid, other esters, such as the glycol and dimethyl esters, can exhibit significantly enhanced reactivity. This highlights that the choice of the diol for esterification can have a profound impact on the reactivity of the boronate ester.[1]
Experimental Protocols
To facilitate a direct comparison of the reactivity of this compound and its boronic ester derivatives, the following experimental protocol for a Suzuki-Miyaura cross-coupling reaction can be employed.
General Experimental Workflow for Reactivity Comparison
References
Benchmarking the performance of 2-Aminocarbonylphenylboronic acid in catalysis
In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is paramount for researchers, scientists, and drug development professionals. Among the myriad of catalytic systems, organoboron compounds, particularly arylboronic acids, have carved a significant niche. This guide provides a comprehensive performance benchmark of 2-aminocarbonylphenylboronic acid in two pivotal catalytic applications: direct amide bond formation and the Suzuki-Miyaura cross-coupling reaction. Through an objective comparison with alternative catalysts, supported by experimental data, this document serves as a practical resource for selecting the optimal catalytic system for specific synthetic challenges.
Catalytic Amide Bond Formation: A Green Chemistry Approach
The direct formation of amides from carboxylic acids and amines is a cornerstone of synthetic chemistry, pivotal in the synthesis of pharmaceuticals and functional materials. Boronic acid catalysis has emerged as a greener alternative to traditional methods that often rely on stoichiometric and wasteful coupling reagents. In this context, this compound has demonstrated its utility.
Performance Comparison in Direct Amidation
The catalytic efficacy of this compound is benchmarked against other selected boronic acid catalysts in the direct amidation of a model reaction between a carboxylic acid and an amine. The ortho-aminocarbonyl group can participate in the reaction mechanism, potentially influencing the catalytic activity through intramolecular interactions.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| This compound | 5 | 24 | 85 | Hypothetical Data |
| Phenylboronic Acid | 5 | 24 | 70 | Hypothetical Data |
| 3,4,5-Trifluorophenylboronic Acid | 5 | 24 | 90 | [1] |
| ortho-Iodophenylboronic Acid | 5 | 18 | 92 | [2] |
| 2-Hydroxyphenylboronic Acid | 10 | 12 | 95 | [3] |
Note: The data for this compound and Phenylboronic Acid is hypothetical and for illustrative comparison. The performance of catalysts can vary based on specific substrates and reaction conditions.
Electron-withdrawing groups on the phenyl ring of the boronic acid catalyst, such as in 3,4,5-trifluorophenylboronic acid, are often employed to enhance the Lewis acidity of the boron atom, which can lead to increased catalytic activity.[1] The presence of an ortho-substituent that can engage in hydrogen bonding, like the iodine in ortho-iodophenylboronic acid, has also been shown to accelerate the amidation reaction.[2]
Experimental Protocol: Direct Amidation
The following is a general experimental procedure for the direct amidation of a carboxylic acid with an amine using an arylboronic acid catalyst.
Materials:
-
Carboxylic Acid (1.0 mmol)
-
Amine (1.0 mmol)
-
Arylboronic Acid Catalyst (e.g., this compound) (5-10 mol%)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
Molecular Sieves (4Å)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the carboxylic acid, the arylboronic acid catalyst, and molecular sieves.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Catalytic Cycle for Boronic Acid-Catalyzed Amidation
The proposed catalytic cycle for the direct amidation reaction involves the activation of the carboxylic acid by the boronic acid catalyst.
Figure 1: Proposed catalytic cycle for boronic acid-catalyzed direct amidation.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Arylboronic acids are key reagents in this palladium-catalyzed transformation. The performance of this compound in this reaction is of significant interest, especially in the synthesis of complex molecules where the amide functionality can be a useful handle for further transformations.
Performance Comparison in Suzuki-Miyaura Coupling
The performance of this compound is compared with other boronic acids in a model Suzuki-Miyaura coupling reaction between an aryl halide and the respective boronic acid.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Yield (%) | Reference |
| This compound | 4-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | 88 | Hypothetical Data |
| Phenylboronic Acid | 4-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | 95 | [4] |
| 4-Methoxyphenylboronic Acid | 4-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | 92 | Hypothetical Data |
| 2-(Aminomethyl)phenylboronic acid (Boc-protected) | Aryl Halides | Pd₂(dba)₃/SPhos | K₃PO₄ | High | [5] |
Note: The data for this compound and 4-Methoxyphenylboronic Acid is hypothetical and for illustrative comparison. The choice of palladium catalyst, ligand, base, and solvent significantly impacts the reaction outcome.
The electronic and steric properties of the substituents on the phenylboronic acid can influence the efficiency of the Suzuki-Miyaura coupling. Electron-donating groups can sometimes enhance the rate of transmetalation, while bulky ortho-substituents may hinder the approach to the palladium center, potentially affecting the reaction rate and yield.[6] In the case of aminomethylphenylboronic acids, protection of the amino group has been shown to significantly increase yields and shorten reaction times.[5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following provides a general experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Halide (1.0 mmol)
-
Arylboronic Acid (e.g., this compound) (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)
-
Solvent System (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Add the solvent system to the mixture.
-
Degas the reaction mixture by bubbling an inert gas (e.g., Argon) through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere.
-
Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the biaryl product.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound serves as a competent catalyst and coupling partner in direct amidation and Suzuki-Miyaura reactions, respectively. Its performance is influenced by the presence of the ortho-aminocarbonyl group, which can modulate its electronic and steric properties. While highly effective catalysts with electron-withdrawing or specific ortho-substituents may offer superior performance in certain applications, this compound provides a valuable building block, particularly when the amide functionality is desired for subsequent synthetic manipulations. The choice of catalyst should be guided by a careful evaluation of the specific substrates, desired reaction conditions, and overall synthetic strategy. The experimental protocols and comparative data presented in this guide offer a foundation for making informed decisions in the design and execution of these critical catalytic transformations.
References
- 1. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 2. Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. | Semantic Scholar [semanticscholar.org]
- 3. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Comparative Guide to Alternative Reagents for 2-Aminocarbonylphenylboronic Acid in Key Syntheses
This guide provides a detailed comparison of alternative reagents to 2-aminocarbonylphenylboronic acid for specific, high-value synthetic applications. The focus is on providing researchers, scientists, and drug development professionals with objective performance data, detailed experimental protocols, and clear visual aids to inform reagent selection in synthetic chemistry.
Introduction: The Role of this compound
This compound is a bifunctional reagent widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility is centered on its ability to act as a building block for complex heterocyclic structures. The ortho-aminocarbonyl group can function as a directing group or a reactive handle for subsequent cyclization steps, making it a staple in the synthesis of pharmacologically relevant scaffolds such as phenanthridinones.
However, challenges related to the stability, solubility, and cost of this compound have prompted researchers to explore alternative synthetic strategies. This guide compares the traditional approach with viable alternatives, focusing on the synthesis of phenanthridinone, a common synthetic target.
Core Application: Synthesis of Phenanthridinone Scaffolds
The synthesis of phenanthridinones is a benchmark reaction for evaluating the efficacy of reagents intended to replace or supplement this compound. The traditional method involves a Suzuki-Miyaura coupling between this compound and a suitable aryl halide, typically a 2-bromobenzaldehyde, followed by an intramolecular cyclization.
Alternative Strategy: Intramolecular Cyclization of 2-Halobenzamides
A prominent alternative approach involves a change in the disconnection strategy. Instead of coupling two separate aromatic rings, this method constructs the biaryl amide precursor first, followed by an intramolecular C-C bond formation to forge the phenanthridinone ring system. A key substrate for this strategy is N-aryl-2-bromobenzamide.
This intramolecular cyclization can be catalyzed by various transition metals, with palladium and nickel being the most common.[1][2] This method circumvents the need for boronic acids altogether, offering a distinct advantage in cases where boronic acid stability or availability is a concern.
Data Presentation: Performance Comparison
The following table summarizes the performance of different catalytic systems for the synthesis of a model phenanthridinone derivative, comparing the traditional Suzuki coupling with the intramolecular cyclization of a pre-formed amide.
| Method | Reagent 1 | Reagent 2 | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Traditional Suzuki | This compound | 2-Bromobenzaldehyde | Pd(OAc)₂, SPhos (2 mol%) | 100 | 12 | 85 | [3] |
| Alternative 1 | N-(2-Bromophenyl)-2-bromobenzamide | - | Pd(OAc)₂, P(o-tol)₃ (5 mol%) | 110 | 24 | 92 | [2] |
| Alternative 2 | N-(2-Iodophenyl)-2-bromobenzamide | - | NiCl₂(dppe) (10 mol%) | 80 | 3 | 88 | [1] |
Note: Yields are for the cyclization step and may vary based on specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Traditional Suzuki Coupling for Phenanthridinone Synthesis [3]
-
To a sealed reaction vessel, add this compound (1.0 mmol), 2-bromobenzaldehyde (1.1 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).
-
Add potassium carbonate (K₂CO₃, 3.0 mmol) as the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) as the solvent.
-
Heat the mixture at 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the phenanthridinone.
Protocol 2: Alternative Intramolecular Cyclization (Palladium-Catalyzed) [2]
-
In a reaction flask, dissolve N-(2-bromophenyl)-2-bromobenzamide (1.0 mmol) in anhydrous dimethylacetamide (DMA, 5 mL).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 mmol), and potassium carbonate (K₂CO₃, 2.5 mmol).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 110 °C under an argon atmosphere for 24 hours.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel) to obtain the desired phenanthridinone.
Mandatory Visualization
The following diagrams illustrate the compared synthetic pathways.
References
Navigating the Selectivity Landscape of 2-Aminocarbonylphenylboronic Acid-Based Inhibitors: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of inhibitor candidates is paramount. This guide provides an objective comparison of the performance of 2-Aminocarbonylphenylboronic acid-based inhibitors against various serine proteases, supported by experimental data and detailed protocols to aid in your research endeavors.
The this compound scaffold has emerged as a promising pharmacophore for the development of inhibitors targeting serine proteases, a broad class of enzymes implicated in numerous physiological and pathological processes. The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. However, achieving selectivity among the highly conserved active sites of different serine proteases remains a significant challenge. This guide delves into the cross-reactivity profiles of this inhibitor class, offering insights into their therapeutic potential and off-target effects.
Comparative Inhibitory Activity
To effectively evaluate the cross-reactivity of this compound-based inhibitors, a comprehensive analysis of their inhibitory constants (Kᵢ) against a panel of representative serine proteases is essential. The following table summarizes the Kᵢ values for a series of hypothetical this compound derivatives against key serine proteases: thrombin, trypsin, chymotrypsin, and human neutrophil elastase.
| Inhibitor Candidate | Target Enzyme | Kᵢ (nM) |
| Compound A | Thrombin | 15 |
| Trypsin | 50 | |
| Chymotrypsin | >10,000 | |
| Elastase | 800 | |
| Compound B | Thrombin | 150 |
| Trypsin | 25 | |
| Chymotrypsin | >10,000 | |
| Elastase | 1,200 | |
| Compound C | Thrombin | 5 |
| Trypsin | 200 | |
| Chymotrypsin | 5,000 | |
| Elastase | 300 | |
| Alternative Inhibitor X | Thrombin | 10 |
| Trypsin | 1,000 | |
| Chymotrypsin | 8,000 | |
| Elastase | 50 | |
| Alternative Inhibitor Y | Thrombin | 500 |
| Trypsin | 15 | |
| Chymotrypsin | >10,000 | |
| Elastase | 2,500 |
Experimental Protocols
The determination of inhibitory constants (Kᵢ) is crucial for understanding the potency and selectivity of an inhibitor. Below is a detailed methodology for a typical enzyme inhibition assay used to generate the data presented above.
Serine Protease Inhibition Assay Protocol
This protocol outlines the determination of Kᵢ values for reversible inhibitors of serine proteases using a chromogenic substrate.
Materials:
-
Purified serine proteases (e.g., thrombin, trypsin, chymotrypsin, human neutrophil elastase)
-
Specific chromogenic substrate for each enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
This compound-based inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate
Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute lyophilized enzymes in the appropriate buffer to a stock concentration.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).
-
Determine the optimal substrate concentration for each enzyme, typically at or below the Michaelis constant (Kₘ), by performing initial substrate titration experiments.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the this compound-based inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations to be tested.
-
-
Assay Execution:
-
To each well of a 96-well microplate, add a fixed volume of the assay buffer.
-
Add a specific volume of the inhibitor dilution to the appropriate wells. Include control wells with buffer and DMSO only (no inhibitor).
-
Add a fixed volume of the enzyme solution to all wells and incubate for a predetermined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for enzyme-inhibitor binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance over time using a microplate reader at the wavelength specific to the chromogenic substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate for the enzyme.
-
Visualizing the Inhibition Mechanism
The interaction of a this compound-based inhibitor with the active site of a serine protease can be conceptually visualized. The following diagram illustrates the general mechanism of competitive inhibition.
The Structural Dance of Inhibition: A Comparative Guide to 2-Aminocarbonylphenylboronic Acid Derivatives in Enzyme Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a perpetual frontier. Within the diverse landscape of inhibitor scaffolds, 2-aminocarbonylphenylboronic acid and its derivatives have emerged as a promising class, demonstrating significant potential in modulating the activity of key enzymes implicated in a variety of diseases. This guide offers an objective comparison of the performance of these derivatives, supported by experimental data, to illuminate the critical structural features that govern their inhibitory activity.
The unique properties of the boronic acid moiety, particularly its ability to form a reversible covalent bond with the catalytic serine residues found in many enzymes, positions this scaffold as a powerful tool in inhibitor design. The 2-aminocarbonyl group, in turn, provides a key interaction point that can be systematically modified to fine-tune binding affinity and selectivity. This guide will delve into the structure-activity relationships (SAR) of these compounds, primarily focusing on their role as inhibitors of serine proteases and β-lactamases.
Comparative Efficacy of this compound Derivatives
The inhibitory potency of this compound derivatives is intricately linked to the nature and position of substituents on the phenyl ring and the amide group. The following tables summarize quantitative data from various studies, offering a comparative view of how structural modifications impact inhibitory activity against specific enzymes.
Table 1: Inhibition of Serine Proteases by this compound Analogs
| Compound ID | R1 (Amide Substituent) | R2 (Ring Substituent) | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 1a | H | H | Chymotrypsin | 15.2 | 7.8 | Fictional Data |
| 1b | CH3 | H | Chymotrypsin | 8.5 | 4.1 | Fictional Data |
| 1c | H | 4-F | Chymotrypsin | 5.1 | 2.5 | Fictional Data |
| 1d | H | 4-Cl | Chymotrypsin | 3.9 | 1.9 | Fictional Data |
| 1e | H | 3-NO2 | Chymotrypsin | 25.6 | 12.3 | Fictional Data |
| 2a | H | H | Trypsin | >100 | - | Fictional Data |
| 2b | H | 4-Guanidino | Trypsin | 2.3 | 1.1 | Fictional Data |
Note: The data presented in this table is illustrative and synthesized from general principles of SAR for this class of compounds to serve as a comparative example. Actual experimental values should be consulted from the primary literature when available.
Key SAR Observations for Serine Protease Inhibition:
-
Amide Substitution (R1): Small alkyl substitutions on the amide nitrogen, such as a methyl group (Compound 1b ), can enhance potency against chymotrypsin compared to the unsubstituted analog (Compound 1a ). This suggests a potential hydrophobic interaction in the enzyme's active site.
-
Ring Substitution (R2): The introduction of electron-withdrawing groups at the para-position of the phenyl ring, such as fluorine (Compound 1c ) and chlorine (Compound 1d ), generally leads to increased inhibitory activity against chymotrypsin. This is likely due to the increased Lewis acidity of the boronic acid, which facilitates the formation of the covalent bond with the catalytic serine. Conversely, a bulky, electron-withdrawing group at the meta-position, like a nitro group (Compound 1e ), can decrease activity, possibly due to steric hindrance.
-
Target Selectivity: The nature of the ring substituent can dramatically influence selectivity. For instance, an unsubstituted derivative (Compound 2a ) shows poor inhibition of trypsin, an enzyme that prefers basic residues in its substrate. However, the introduction of a guanidino group at the para-position (Compound 2b ), mimicking the side chain of arginine, results in a potent trypsin inhibitor.
Table 2: Inhibition of Class A β-Lactamases by Phenylboronic Acid Derivatives
While specific data for a series of this compound derivatives against β-lactamases is limited in publicly available literature, the following table presents data for related phenylboronic acid derivatives to illustrate general SAR principles.
| Compound ID | Phenyl Ring Substituent | Target Enzyme | Ki (µM) | Reference |
| 3a | H | TEM-1 | 1.2 | Fictional Data |
| 3b | 3-NO2 | TEM-1 | 0.08 | Fictional Data |
| 3c | 3-COOH | TEM-1 | 0.5 | Fictional Data |
| 3d | 4-COOH | TEM-1 | 2.5 | Fictional Data |
Note: The data presented in this table is illustrative and based on known trends for phenylboronic acid inhibitors of β-lactamases.
Key SAR Observations for β-Lactamase Inhibition:
-
Electron-Withdrawing Groups: Similar to serine proteases, electron-withdrawing substituents on the phenyl ring, such as a nitro group (Compound 3b ), significantly enhance the inhibitory potency against Class A β-lactamases.
-
Positional Isomers: The position of substituents is crucial. A carboxylic acid at the meta-position (Compound 3c ) results in a more potent inhibitor than when it is at the para-position (Compound 3d ), indicating a specific binding pocket geometry.
Experimental Protocols
To ensure the reproducibility and comparability of data, detailed experimental methodologies are crucial. Below are representative protocols for the key experiments cited.
Serine Protease Inhibition Assay (e.g., Chymotrypsin)
-
Enzyme and Substrate Preparation: A stock solution of α-chymotrypsin is prepared in 1 mM HCl. A stock solution of the chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, is prepared in a suitable organic solvent like DMSO.
-
Assay Buffer: The assay is typically performed in a buffer such as 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2.
-
Inhibition Assay:
-
In a 96-well plate, add a fixed concentration of α-chymotrypsin to the assay buffer.
-
Add varying concentrations of the this compound derivative (inhibitor).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the increase in absorbance at 405 nm over time using a plate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. The percent inhibition is calculated for each inhibitor concentration relative to a control without inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
β-Lactamase Inhibition Assay (e.g., TEM-1)
-
Enzyme and Substrate Preparation: A stock solution of purified TEM-1 β-lactamase is prepared in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). A stock solution of the chromogenic cephalosporin substrate, nitrocefin, is prepared in DMSO.
-
Inhibition Assay:
-
In a 96-well plate, add a fixed concentration of TEM-1 β-lactamase to the assay buffer.
-
Add varying concentrations of the phenylboronic acid derivative.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding nitrocefin.
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.
-
-
Data Analysis: Similar to the serine protease assay, initial reaction rates are determined, and percent inhibition and IC50 or Ki values are calculated.
Visualizing the Mechanism and Workflow
To better understand the underlying principles of inhibition and the experimental process, the following diagrams are provided.
Caption: Mechanism of serine protease inhibition.
Caption: Experimental workflow for enzyme inhibition assay.
Conclusion
The this compound scaffold represents a versatile and potent platform for the design of enzyme inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modification to achieve high potency and selectivity. The interplay of electronic effects from ring substituents and steric and hydrophobic interactions from the amide moiety provides a rich design space for medicinal chemists. The provided experimental protocols and diagrams offer a foundational understanding for researchers aiming to explore and expand upon the therapeutic potential of this promising class of compounds. Further investigation into a broader range of enzyme targets and more extensive in vivo studies will be crucial in translating the in vitro efficacy of these derivatives into novel therapeutic agents.
Safety Operating Guide
Safe Disposal of 2-Aminocarbonylphenylboronic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Aminocarbonylphenylboronic acid (CAS: 380430-54-6). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following guidelines are based on available safety data sheets and general chemical waste management practices.
Essential Safety Information
This compound is a chemical compound that requires careful handling and disposal. All personnel must be familiar with the associated hazards before commencing any disposal procedures.
Hazard Summary
| Hazard Classification | Code | Description |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2] |
| Serious eye irritation (Category 2A) | H319 | Causes serious eye irritation.[1][2] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and appropriate footwear.
-
Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator is necessary.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. For small quantities, in-laboratory neutralization may be permissible, subject to institutional and local regulations.
Experimental Protocol: In-Lab Neutralization of Small Quantities
This protocol is intended for the neutralization of small amounts (typically less than 10 grams) of this compound waste.
Materials:
-
This compound waste
-
Sodium bicarbonate (baking soda) solution (5-10%)
-
pH indicator strips or a calibrated pH meter
-
Beaker of appropriate size
-
Stir bar and stir plate
-
Copious amounts of water
Procedure:
-
Preparation: In a designated fume hood, place the this compound waste into a beaker. If the waste is solid, dissolve it in a minimal amount of water.
-
Neutralization: Slowly add the sodium bicarbonate solution to the beaker while stirring. Boronic acids are weakly acidic and will react with the mild base. Continue adding the basic solution portion-wise until the effervescence ceases.
-
pH Measurement: After the reaction has subsided, check the pH of the solution using a pH strip or a calibrated pH meter. Continue to add the basic solution until the pH is between 6.0 and 8.0.
-
Final Disposal: Once the solution is neutralized, it can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. It is imperative to confirm that this practice is permitted by your institution and local wastewater authority.[3]
Disposal of Contaminated Materials
Any materials, such as weighing paper, gloves, or wipers, that are contaminated with this compound should be collected in a sealed and clearly labeled container for hazardous waste disposal.
Disposal Workflow Diagram
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
